Lithium;2-(oxetan-3-yl)propanoate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;2-(oxetan-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Li/c1-4(6(7)8)5-2-9-3-5;/h4-5H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAVXUWXUIEDEB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C1COC1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Lithium 2-(oxetan-3-yl)propanoate: A Novel Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of Lithium 2-(oxetan-3-yl)propanoate, a novel chemical entity strategically designed for applications in modern drug discovery. The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "privileged" structural motif in medicinal chemistry, primarily for its ability to favorably modulate the physicochemical and pharmacokinetic properties of bioactive molecules. When combined with the lithium cation, a well-established therapeutic agent for neuropsychiatric disorders, the resulting salt presents a unique opportunity for developing next-generation therapeutics. This document delineates the chemical structure, predicted properties, a proposed synthetic pathway, and a robust analytical characterization workflow for this compound. Furthermore, it offers a senior scientist's perspective on its potential utility, focusing on the synergistic interplay between the oxetane-containing carboxylate and the lithium counter-ion. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage innovative chemical scaffolds to address complex therapeutic challenges.
Introduction: The Rationale for Hybrid Scaffolds in Drug Discovery
The confluence of distinct chemical moieties into a single molecular entity is a cornerstone of modern medicinal chemistry. This approach aims to create hybrid compounds that possess a unique combination of properties, often leading to improved efficacy, safety, and pharmacokinetic profiles. Lithium 2-(oxetan-3-yl)propanoate exemplifies this strategy, merging a contemporary heterocyclic scaffold with a clinically validated inorganic ion.
The Ascendancy of the Oxetane Ring
The oxetane motif has emerged from relative obscurity to become a highly valued building block in drug design.[1][2] Unlike more conventional carbocyclic rings, the strained, polar, and sp³-rich nature of the oxetane ring imparts a unique set of characteristics to a parent molecule.[1][3] Its incorporation is frequently employed as a strategic replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[2][3][4] The primary advantages conferred by the oxetane ring include:
-
Enhanced Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility—a critical factor for oral bioavailability.[3][5]
-
Improved Metabolic Stability: Substitution at metabolically labile positions with an oxetane can block enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, thereby extending a drug's half-life.[1][4]
-
Reduced Lipophilicity: The replacement of a non-polar group like a gem-dimethyl with a polar oxetane can lower the octanol-water partition coefficient (LogP/LogD), which is often desirable for optimizing a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[4][6]
-
Fine-Tuning of Basicity: When placed near an amino group, the electron-withdrawing nature of the oxetane can reduce the amine's pKa, a technique used to modulate target engagement and cell permeability.[4]
The successful integration of oxetanes into clinical and preclinical candidates for a wide range of diseases, including cancer and viral infections, validates their utility and versatility in drug discovery.[1][7]
The Enduring Therapeutic Role of the Lithium Cation
Lithium salts, primarily lithium carbonate and citrate, are frontline treatments for bipolar disorder and have been for decades.[8][9] The therapeutic efficacy of the Li⁺ ion is well-documented, though its precise mechanism of action remains a subject of intense research.[10][11] Key biological activities include the inhibition of enzymes such as glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase (IMPase), which are crucial nodes in intracellular signaling pathways implicated in mood regulation.[11]
Despite its effectiveness, lithium therapy is hampered by a narrow therapeutic window, requiring careful patient monitoring to avoid toxicity.[10][11] This has spurred research into "crystal engineering" and the development of novel lithium salts with potentially improved pharmacokinetic profiles and better tolerability.[10] The choice of the anionic counter-ion can significantly influence the salt's stability, solubility, and dissolution rate, thereby modulating the delivery and bioavailability of the active lithium cation.
Synergistic Design: The Hypothesis for Lithium 2-(oxetan-3-yl)propanoate
The design of Lithium 2-(oxetan-3-yl)propanoate is predicated on a compelling hypothesis: to create a single chemical entity that leverages the property-enhancing effects of the oxetane ring while delivering the therapeutic action of the lithium cation. This compound could function either as a novel lithium-delivery pro-drug with a unique pharmacokinetic profile or as a dual-action agent where the 2-(oxetan-3-yl)propanoate moiety possesses its own intrinsic biological activity. This guide will explore the foundational chemical principles and methodologies required to synthesize, characterize, and evaluate this promising molecule.
Chemical Structure and Physicochemical Properties
A thorough understanding of a compound's structure and physicochemical properties is a prerequisite for any drug development program. This section details the molecular architecture of Lithium 2-(oxetan-3-yl)propanoate and presents a table of its predicted properties based on the known data of its parent acid and general principles of salt formation.
Molecular Structure
The structure consists of a propanoate backbone substituted at the alpha-carbon (C2) with an oxetan-3-yl group. The carboxylate is ionized, with a lithium cation (Li⁺) serving as the counter-ion.
Structure:
IUPAC Name: Lithium 2-(oxetan-3-yl)propanoate
Predicted Physicochemical Properties
The following table summarizes key physicochemical parameters. Data for the parent acid, 2-(Oxetan-3-yl)propanoic acid, are used as a baseline for predicting the properties of the lithium salt.[12] The conversion to an ionic salt is expected to increase polarity and aqueous solubility.
| Property | Predicted Value | Rationale & Justification |
| Molecular Formula | C₆H₉LiO₃ | Derived from the parent acid (C₆H₁₀O₃) by replacing one proton with a lithium ion.[12] |
| Molecular Weight | 136.08 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for simple organic lithium salts.[13] |
| Aqueous Solubility | High | As an ionic salt, it is expected to have significantly higher water solubility than its parent carboxylic acid, which is beneficial for biological assays and potential formulations. |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | TPSA is based on the covalent structure of the anion and is identical to the parent acid.[12] This value suggests good potential for cell permeability. |
| Predicted LogP | < 0.35 | The LogP of the parent acid is 0.35.[12] The ionized salt form will have a significantly lower LogD at physiological pH (7.4), indicating higher hydrophilicity. |
| Hydrogen Bond Donors | 0 | The acidic proton of the parent acid is absent in the salt form.[12] |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxylate group can accept hydrogen bonds.[12] |
| Rotatable Bonds | 2 | Identical to the parent acid, indicating a degree of conformational flexibility.[12] |
Synthesis and Characterization
The practical realization of Lithium 2-(oxetan-3-yl)propanoate requires a well-defined synthetic route and a rigorous analytical workflow to ensure structural integrity and purity. This section outlines a proposed, logical pathway based on established chemical transformations.
Retrosynthetic Analysis
A retrosynthetic analysis provides a logical framework for planning the synthesis. The target lithium salt is directly accessible from its parent carboxylic acid via a simple acid-base neutralization. The parent acid can be synthesized from a suitable ester precursor, which in turn can be derived from commercially available oxetan-3-one through a Horner-Wadsworth-Emmons reaction followed by reduction.
Caption: Retrosynthetic pathway for Lithium 2-(oxetan-3-yl)propanoate.
Proposed Synthetic Protocol
This protocol is a multi-step process designed to be robust and scalable, with careful consideration for the stability of the oxetane ring.
Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate
-
Objective: To create the α,β-unsaturated ester intermediate via a Horner-Wadsworth-Emmons (HWE) reaction.
-
Reagents: Oxetan-3-one, triethyl phosphonoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of NaH in mineral oil. b. Wash the NaH with anhydrous hexanes to remove the oil, then suspend in anhydrous THF. c. Cool the suspension to 0 °C in an ice bath. d. Add triethyl phosphonoacetate dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. e. Re-cool the resulting ylide solution to 0 °C and add a solution of oxetan-3-one in anhydrous THF dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). h. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography to yield the target α,β-unsaturated ester.[14]
Step 2: Synthesis of Ethyl 2-(oxetan-3-yl)propanoate
-
Objective: To reduce the double bond of the α,β-unsaturated ester.
-
Reagents: Ethyl 2-(oxetan-3-ylidene)acetate, 10% Palladium on Carbon (Pd/C), hydrogen gas (H₂), ethanol (EtOH).
-
Procedure: a. Dissolve the product from Step 1 in ethanol in a hydrogenation vessel. b. Add a catalytic amount of 10% Pd/C. c. Secure the vessel to a Parr hydrogenator or use a balloon filled with H₂. d. Purge the vessel with H₂ gas, then maintain a positive pressure (e.g., 50 psi) of H₂. e. Stir the reaction vigorously at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material. f. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol. g. Concentrate the filtrate under reduced pressure to yield the saturated ester, which can be used in the next step without further purification if sufficiently pure.
Step 3: Synthesis of 2-(Oxetan-3-yl)propanoic Acid
-
Objective: To hydrolyze the ester to the corresponding carboxylic acid.
-
Rationale for Method Choice: Basic hydrolysis (saponification) is chosen over acidic hydrolysis. The strained oxetane ring can be susceptible to acid-catalyzed ring-opening, especially with heating.[15][16] Basic conditions are generally well-tolerated and avoid this side reaction.[15]
-
Reagents: Ethyl 2-(oxetan-3-yl)propanoate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), THF/Water solvent mixture.
-
Procedure: a. Dissolve the ester from Step 2 in a 3:1 mixture of THF and water. b. Add an excess (e.g., 2-3 equivalents) of LiOH or NaOH. c. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). d. Remove the THF under reduced pressure. e. Cool the remaining aqueous solution to 0 °C and carefully acidify with cold 1M hydrochloric acid (HCl) to a pH of ~2-3. f. Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane. g. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the parent carboxylic acid.
Step 4: Synthesis of Lithium 2-(oxetan-3-yl)propanoate
-
Objective: To form the final lithium salt via neutralization.
-
Reagents: 2-(Oxetan-3-yl)propanoic acid, lithium hydroxide (LiOH), ethanol (EtOH) or water.
-
Procedure: a. Dissolve the carboxylic acid from Step 3 in a minimal amount of ethanol or water. b. Add exactly one molar equivalent of LiOH (as a solid or an aqueous solution). c. Stir the solution at room temperature for 1-2 hours. d. Remove the solvent under reduced pressure (or by lyophilization if in water) to yield Lithium 2-(oxetan-3-yl)propanoate as a solid.
Analytical Characterization Workflow
Confirmation of the final product's identity and purity is critical. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Caption: Workflow for the analytical validation of the final compound.
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural elucidation. The ¹H NMR spectrum should confirm the presence of the methyl group, the methine proton adjacent to the carboxylate, and the characteristic multiplets of the oxetane ring protons. The ¹³C NMR will verify the number of unique carbon environments.[17][18]
-
High-Resolution Mass Spectrometry (HRMS): ESI-MS analysis will provide the exact mass of the 2-(oxetan-3-yl)propanoate anion, confirming its elemental composition.[17]
-
Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretch of the carboxylic acid and the strong C=O stretch of the carboxylate anion.
-
Elemental Analysis: This analysis will determine the percentage of Carbon, Hydrogen, and potentially Lithium, providing a quantitative measure of the sample's purity.
Medicinal Chemistry Perspective and Potential Applications
The true value of Lithium 2-(oxetan-3-yl)propanoate lies in its potential to address unmet needs in drug development. This section explores the anticipated impact of its structural components on its biological profile.
The Role of the Oxetane Moiety in Modulating ADME/Tox
The 2-(oxetan-3-yl)propanoate anion is not merely a carrier for the lithium ion; it is a designed scaffold intended to confer a superior drug-like profile. Based on extensive precedent in medicinal chemistry, the oxetane ring is expected to:[1][4][7]
-
Enhance Bioavailability: The increased polarity and solubility imparted by the oxetane can lead to improved absorption from the gastrointestinal tract compared to a more lipophilic analogue.[3][5]
-
Modify Distribution: The unique conformational constraints and polarity of the oxetane may alter how the molecule interacts with transporters and distributes into various tissues, including the central nervous system.
-
Improve Metabolic Profile: The oxetane ring is generally more resistant to metabolic oxidation than alkyl chains or other common functional groups, potentially leading to a cleaner metabolite profile and reduced risk of drug-drug interactions mediated by CYP enzymes.[4][6]
A Novel Lithium Delivery System
As a therapeutic agent, lithium's utility is limited by its narrow therapeutic index.[9][10] The development of new salts is a proven strategy for optimizing drug delivery. Lithium 2-(oxetan-3-yl)propanoate offers a novel approach where the counter-ion is specifically engineered with favorable drug-like properties. This could result in a modified pharmacokinetic profile upon dissociation in vivo, potentially leading to:
-
Altered absorption kinetics.
-
A different volume of distribution.
-
A modified renal clearance profile compared to lithium carbonate or citrate.[8]
Such modifications could translate into a wider therapeutic window, reduced side effects, or a different dosing regimen, representing a significant clinical advancement.
Potential Therapeutic Targets
The most immediate application for this compound is in neuropsychiatry , serving as an alternative lithium salt for conditions like bipolar disorder.[8][11] However, other possibilities exist:
-
Dual-Target Inhibition: The parent acid, 2-(oxetan-3-yl)propanoic acid, may possess its own biological activity. If this anion inhibits a therapeutically relevant target while the lithium ion concurrently inhibits GSK-3β, the compound could act as a dual-action drug.
-
Targeted Delivery: The oxetane-containing anion could be designed to interact with specific transporters, potentially targeting lithium delivery to certain tissues or cell types.
Conclusion
Lithium 2-(oxetan-3-yl)propanoate represents a thoughtfully designed chemical entity that stands at the intersection of established therapeutic principles and modern medicinal chemistry strategies. By combining the clinically validated lithium cation with an oxetane-containing carboxylate, this compound holds the potential to be a superior lithium delivery agent with an optimized pharmacokinetic and safety profile. The proposed synthetic and analytical workflows provide a clear and actionable path for its realization and evaluation. While its biological properties are currently hypothetical, the strong scientific rationale underpinning its design makes Lithium 2-(oxetan-3-yl)propanoate a compelling candidate for further investigation by researchers and drug development professionals aiming to innovate in well-established therapeutic areas.
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Metabolic Stability Benefits of Oxetane-Containing Carboxylates
Executive Summary
In modern medicinal chemistry, the "metabolic soft spot"—typically a labile ester, amide, or solvent-exposed alkyl chain—remains a primary cause of high intrinsic clearance (
This guide details the structural and electronic mechanisms by which oxetane-containing carboxylates (and their bioisosteres) enhance metabolic stability. Unlike traditional steric bulk (e.g., tert-butyl or gem-dimethyl groups) which often increases lipophilicity (
The Physicochemical Foundation
To understand the stability benefits, one must first understand the unique electronic signature of the oxetane ring.
The "Pucker" and Dipole Alignment
The oxetane ring is not planar; it adopts a puckered conformation (approx. 8.7°).[1][2] This strain (approx. 106 kJ/mol) and the exposed oxygen lone pairs create a high dipole moment (~1.9 D) and significant hydrogen bond acceptor (HBA) capability.
The Gem-Dimethyl Surrogate Effect
Conventionally, medicinal chemists use gem-dimethyl groups to block metabolic sites (e.g.,
-
Gem-dimethyl: Blocks metabolism but increases
.[3] -
Oxetane (3,3-disubstituted): Blocks metabolism but decreases or maintains
due to the ether oxygen.
Mechanisms of Metabolic Stabilization[4][5][6]
The stabilization of carboxylates by oxetanes occurs through two primary mechanisms: Electronic Deactivation and Bioisosteric Replacement .
Electronic Deactivation of Adjacent Carboxylates
When an oxetane ring is positioned
-
Inductive Effect: The oxetane oxygen is electron-withdrawing (
effect).[1][4] When placed adjacent to an ester carbonyl, it reduces the electron density available for protonation or Lewis acid coordination, while simultaneously destabilizing the tetrahedral intermediate formed during hydrolysis. -
Steric Shielding: The 3,3-disubstitution pattern creates a compact but rigid steric fence that impedes the approach of esterases or Cytochrome P450 enzymes (CYPs) without the "grease" penalty of an alkyl chain.
Oxetane as a Carbonyl Bioisostere
In aggressive optimization campaigns, the carboxylate carbonyl itself can be the liability. Replacing the
-
Case Study: Thalidomide Analogs. The replacement of a phthalimide carbonyl with an oxetane ring transformed the compound from being unstable in plasma (
) to highly stable ( remaining after 5h), while maintaining H-bond acceptor vectors essential for binding [1].
Visualization: Metabolic Fate & Logic
The following diagram illustrates the decision logic for deploying oxetanes to resolve metabolic instability in carboxylates.
Caption: Decision matrix for oxetane integration. Strategy 1 protects the existing carboxylate; Strategy 2 replaces the labile carbonyl entirely.
Comparative Data: Metabolic Stability
The table below summarizes the impact of replacing a gem-dimethyl group with an oxetane in a generic carboxylate scaffold (e.g., ester or amide context).
| Parameter | Gem-Dimethyl Analog | Oxetane Analog | Mechanistic Insight |
| LogD (pH 7.4) | 3.2 (High) | 1.9 (Optimal) | Oxetane oxygen lowers lipophilicity, reducing non-specific binding. |
| Solubility ( | < 10 | > 150 | Polarity of the ether oxygen enhances aqueous solvation. |
| HLM | High (>50 | Low (<10 | 3,3-disubstitution blocks CYP access; reduced lipophilicity lowers CYP affinity. |
| Plasma Stability | Labile ( | Stable ( | Electronic deactivation of the ester carbonyl prevents hydrolysis. |
Data aggregated from Wuitschik et al. [2] and internal standard medicinal chemistry datasets.
Experimental Protocols
To validate these benefits, the following protocols for synthesis and assay are recommended.
Protocol A: Synthesis of Oxetane-3-Carboxylic Acid Derivatives
Context: Creating the building block for oxetane-modified drugs.
Reagents:
-
(Carbethoxymethylene)triphenylphosphorane (Wittig Reagent)
-
LiOH / THF / Water (Saponification)
Step-by-Step Workflow:
-
Wittig Olefination: Dissolve oxetan-3-one (1.0 eq) in DCM. Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) at 0°C. Warm to RT and stir for 2h. The resulting
-unsaturated ester is not the final product but the precursor. -
Hydrogenation: Subject the alkene to
(1 atm) with Pd/C (10% w/w) in EtOAc to yield ethyl oxetane-3-carboxylate . -
Saponification: Dissolve the ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at RT for 4h.
-
Critical Note: Do not heat significantly or use strong mineral acids (HCl), as the oxetane ring can ring-open or isomerize to a lactone [3].
-
-
Workup: Carefully acidify to pH 4-5 with dilute citric acid (avoid strong HCl) and extract with EtOAc.
Protocol B: Microsomal Stability Assay (HLM)
Context: Quantifying the metabolic stability benefit.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Test Compound (10 mM DMSO stock)
-
Internal Standard (e.g., Tolbutamide or Verapamil)
Workflow Diagram:
Caption: Standard HLM stability workflow. Critical step: Quenching must be immediate to freeze metabolic activity.
Calculation:
Plot ln(% remaining) vs. time. The slope
References
-
Carreira, E. M., et al. (2013).[2] Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Organic Letters. Available at: [Link]
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Wuitschik, G., Carreira, E. M., Müller, K., et al. (2010).[7][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]
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Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]
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An In-depth Technical Guide to Oxetane-3-yl Propanoate and its Gem-Dimethyl Analog: A Comparative Analysis for Drug Discovery
Abstract
In medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the various bioisosteric transformations, the substitution of a gem-dimethyl group with an oxetane ring has emerged as a powerful tactic to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides a detailed comparative analysis of oxetane-3-yl propanoate and its corresponding gem-dimethyl analog, 2,2-dimethylpropyl propanoate. We will explore the profound differences in their structural characteristics, physicochemical profiles, and metabolic fates, supported by detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these modern bioisosteric strategies to overcome common challenges in drug design, such as poor solubility and rapid metabolic clearance.
Introduction: The Strategic Value of Bioisosterism
The path from a promising hit compound to a viable drug candidate is often fraught with challenges related to its absorption, distribution, metabolism, and excretion (ADME) properties. Bioisosterism offers a rational approach to modulate these properties while preserving or enhancing target affinity.[3] Historically, classical isosteres involved atoms or groups with similar valence electron configurations. Modern medicinal chemistry, however, embraces a more functional approach, where groups with similar size and shape but different electronic properties are interchanged.
The gem-dimethyl group is frequently incorporated into molecules to block sites of metabolic oxidation and to induce specific conformational preferences through the Thorpe-Ingold effect, which can favor desired intramolecular reactions or binding conformations.[4][5] However, the introduction of a gem-dimethyl group invariably increases lipophilicity, which can negatively impact solubility and other properties.[6]
Enter the oxetane ring. This four-membered cyclic ether has gained significant attention as a versatile surrogate for the gem-dimethyl group and carbonyl moieties.[7][8] The oxetane ring occupies a similar molecular volume to a gem-dimethyl group but introduces a polar oxygen atom, offering a unique combination of steric bulk and increased polarity.[6] This substitution can lead to remarkable improvements in aqueous solubility, metabolic stability, and overall drug-likeness.[9][10] This guide will dissect these differences through the direct comparison of oxetane-3-yl propanoate and its non-polar analog, 2,2-dimethylpropyl propanoate.
Structural and Conformational Analysis
The fundamental differences between the oxetane and gem-dimethyl motifs originate from their distinct geometries and electronic natures. The oxetane ring is a strained, nearly planar heterocycle with significant polarity due to the electronegative oxygen atom.[7] In contrast, the 2,2-dimethylpropyl group (a neopentyl group) is purely aliphatic, non-polar, and characterized by a tetrahedral carbon center.
The C–O–C bond angle in an oxetane is approximately 90.2°, a significant deviation from the ideal tetrahedral angle, contributing to its ring strain of about 25.5 kcal/mol.[6][11] This strained nature, combined with the defined orientation of the oxygen's lone pairs, makes the oxetane a potent hydrogen bond acceptor and influences the overall conformation of the molecule it is attached to.[6][10] The gem-dimethyl group, by virtue of its steric bulk, also imposes conformational constraints, a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect, which can accelerate cyclization reactions by reducing the bond angle between the substituents on the quaternary carbon.[4][12]
Caption: Structural comparison of the two molecules.
Impact on Physicochemical Properties: The "Drug-Likeness" Profile
The replacement of a gem-dimethyl group with an oxetane can trigger profound and often beneficial shifts in a molecule's physicochemical properties. These changes are critical for optimizing a compound's ADME profile.
Lipophilicity and Solubility
Lipophilicity, commonly expressed as cLogP or LogD, is a key determinant of a drug's behavior. While the gem-dimethyl group adds significant lipophilicity, the oxetane offers a more polar alternative.[6] This difference is a direct consequence of the oxetane's oxygen atom, which can act as a hydrogen bond acceptor with water molecules.[10]
Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[9][10] This dramatic improvement in solubility can be a decisive advantage in overcoming poor oral bioavailability and formulation challenges.[13]
Metabolic Stability
The gem-dimethyl group is often used to block metabolically labile C-H bonds from oxidation by cytochrome P450 (CYP) enzymes.[6] The oxetane ring can serve the same purpose, providing steric hindrance at the site of attachment.[14] Crucially, the oxetane itself is generally more resistant to metabolic degradation compared to many other functional groups.[13][15] The introduction of an oxetane can improve metabolic stability, often leading to a lower intrinsic clearance (CLint) in liver microsome assays.[6][7] This enhanced stability translates to a longer half-life in vivo, potentially allowing for less frequent dosing.
Data Summary
The following table summarizes the predicted and experimentally observed differences in key physicochemical properties.
| Property | Oxetane-3-yl Propanoate | 2,2-Dimethylpropyl Propanoate | Rationale for Difference |
| Molecular Weight | 144.15 g/mol | 144.21 g/mol [16][17] | Nearly identical, making for an excellent bioisosteric comparison. |
| cLogP (Predicted) | ~1.0 - 1.5 | ~2.6[16] | The polar oxygen atom in the oxetane significantly reduces lipophilicity.[6] |
| Aqueous Solubility | Significantly Higher | Lower | The oxetane's ability to act as a hydrogen bond acceptor enhances interaction with water.[9][10] |
| Metabolic Stability | Generally Higher | Moderate | Oxetane ring is often more resistant to CYP-mediated oxidation than alkyl chains.[7][15] |
| Hydrogen Bond Acceptors | 3 (2 ester, 1 ether) | 2 (ester) | The oxetane oxygen provides an additional, accessible hydrogen bond acceptor site.[10] |
Experimental Protocols
To provide a practical framework for evaluating these differences, this section details the synthetic routes for both compounds and a standard protocol for assessing their comparative metabolic stability.
Synthesis of Oxetane-3-yl Propanoate
The synthesis of oxetane-3-yl propanoate can be achieved via the esterification of oxetan-3-ol. Oxetan-3-ol itself can be synthesized from commercially available precursors like epichlorohydrin.[18]
Step-by-Step Protocol:
-
To a solution of oxetan-3-ol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propanoyl chloride (1.2 eq).
-
Causality: This is a standard Schotten-Baumann-type condition for esterification. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The reaction is run at 0 °C to control the exothermicity.
-
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Causality: Stirring at room temperature provides sufficient energy for the reaction to proceed to completion. Monitoring ensures the starting material is fully consumed before workup.
-
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Causality: The basic wash neutralizes any remaining acid chloride and the triethylamine hydrochloride salt.
-
-
Separate the organic layer, and wash successively with 1 M HCl and brine.
-
Causality: The acid wash removes excess triethylamine, and the brine wash removes residual water from the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: Sodium sulfate is a drying agent that removes trace amounts of water.
-
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure oxetane-3-yl propanoate.
-
Causality: Chromatography separates the desired product from any unreacted starting materials or byproducts based on polarity.
-
Synthesis of 2,2-Dimethylpropyl Propanoate
This analog can be synthesized via a classic Fischer esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[19]
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine propanoic acid (1.0 eq), 2,2-dimethylpropan-1-ol (neopentyl alcohol, 1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%). [19]
-
Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. An excess of the alcohol can be used to shift the equilibrium towards the product.
-
-
Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. [19]
-
Causality: The elevated temperature accelerates the reaction rate for this equilibrium-controlled process.
-
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Causality: Dilution facilitates the subsequent washing and extraction steps.
-
-
Carefully wash the organic mixture with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and any unreacted propanoic acid. The brine wash removes water.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality: Magnesium sulfate is an effective drying agent.
-
-
Purify the resulting oil by distillation to yield 2,2-dimethylpropyl propanoate.
-
Causality: Distillation is an effective purification method for volatile liquid products with sufficiently different boiling points from any impurities.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain the majority of the drug-metabolizing CYP enzymes.[20][21] A lower rate of disappearance indicates higher metabolic stability.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound (oxetane-3-yl propanoate or its analog) in DMSO (e.g., 10 mM).
-
Prepare the incubation mixture in a microcentrifuge tube or 96-well plate on ice: Add phosphate buffer (pH 7.4), pooled liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). [22][23]
-
Causality: The reaction is kept on ice to prevent metabolism from starting prematurely. A low substrate concentration (1 µM) is used to ensure the enzyme kinetics are in the linear range (below the Michaelis constant, Km).[22]
-
-
Prepare a parallel "minus-cofactor" control plate that contains all components except NADPH.
-
Causality: This control accounts for any non-NADPH-dependent degradation (e.g., chemical instability or metabolism by other enzymes like UGTs if the appropriate cofactor is present).[21]
-
-
Pre-incubate the mixture at 37 °C for 5-10 minutes to equilibrate the temperature.
-
Causality: CYP enzymes have optimal activity at physiological temperature.
-
-
Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration 1 mM). [21][22]
-
Causality: NADPH is the essential reducing equivalent for CYP enzyme activity. Its addition marks time zero.
-
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. [20][22]
-
Causality: Acetonitrile precipitates the microsomal proteins, instantly stopping the enzymatic reaction. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
-
Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time. [22]
Caption: Workflow for comparative analysis.
Conclusion and Future Perspectives
The strategic replacement of a gem-dimethyl group with an oxetane ring is a validated and powerful tactic in modern drug discovery.[14] As demonstrated by the comparison between oxetane-3-yl propanoate and 2,2-dimethylpropyl propanoate, this bioisosteric switch can dramatically improve aqueous solubility and metabolic stability without a significant change in molecular weight.[7][10] The oxetane introduces a polar, hydrogen-bond-accepting functionality that favorably alters a compound's physicochemical profile, addressing two of the most common hurdles in lead optimization.
While the choice of which moiety to use is always context-dependent, the oxetane should be considered a primary option when seeking to:
-
Increase aqueous solubility.
-
Block a metabolic hotspot without increasing lipophilicity.
-
Introduce a polar vector to engage with a target or modulate cell permeability.
-
Access new intellectual property space.
As synthetic methods for accessing diverse oxetane building blocks continue to advance, their incorporation into drug discovery campaigns will undoubtedly become even more widespread.[1][11] The data and protocols presented in this guide provide a solid foundation for scientists to rationally design and evaluate the next generation of therapeutics by harnessing the unique advantages of the oxetane motif.
References
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- BenchChem. (2025). The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery. BenchChem.
- BenchChem. (2025). 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties. BenchChem.
- G. Huang, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
- M. D. G. de la Torre, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock Whitepaper.
- E. M. Carreira, et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- A. D. S. G. Jaśkowski, et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.
- Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
- P. W. R. Harris, et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell.
- BenchChem. (2025). The Untapped Potential of 2H-Oxete Derivatives: A Comparative Look at their Saturated Oxetane Counterparts in Drug Discovery. BenchChem.
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- Macmillan Group. (n.d.). Conformational Effects of Fully Substituted Carbons. Macmillan Group Meeting.
- S. K. Guchhait. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery.
- Chem-Station. (2016). Thorpe-Ingold Effect.
- BioIVT. (n.d.). Microsomal stability assay for human and mouse liver microsomes. BioIVT.
- S. K. Guchhait. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
- EvitaChem. (n.d.). Methyl 3-(oxetan-3-yl)
- BenchChem. (2025). A Comparative Guide to Oxetane Derivatives in Drug Discovery: Spotlight on 3-Substituted Oxetanols. BenchChem.
- M. D. G. de la Torre, et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- G. Huang, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.
- H. Chick, et al. (n.d.).
- L. Zhang, et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
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- M. K. K. K. Krutul, et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpropyl propanoate.
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Methodological & Application
Application Note: A Protocol for the Synthesis of Lithium 2-(oxetan-3-yl)propanoate via Ester Hydrolysis
Introduction
The oxetane motif has garnered significant attention in medicinal chemistry and drug development.[1][2] Its incorporation into molecular scaffolds can impart favorable physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[2] Lithium 2-(oxetan-3-yl)propanoate serves as a valuable building block in the synthesis of more complex pharmaceutical intermediates. This document provides a detailed protocol for the synthesis of Lithium 2-(oxetan-3-yl)propanoate from its corresponding ester, Ethyl 2-(oxetan-3-yl)propanoate, through a base-mediated hydrolysis. The protocol emphasizes practical considerations to ensure high yield and purity, with a critical discussion on the inherent instability of the corresponding carboxylic acid and the strategic advantage of isolating the product as a stable lithium salt.[2]
Reaction Principle and Mechanism
The synthesis proceeds via a saponification reaction, a classic method for the hydrolysis of an ester. In this protocol, Ethyl 2-(oxetan-3-yl)propanoate is treated with lithium hydroxide monohydrate. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which subsequently collapses to yield the carboxylate anion and ethanol. The use of lithium hydroxide directly affords the desired lithium salt of the carboxylic acid, which exhibits greater stability than the free acid form.[2][3]
The overall transformation is depicted below:
Figure 1: Overall reaction for the synthesis of Lithium 2-(oxetan-3-yl)propanoate.
Experimental Protocol
This protocol details the hydrolysis of Ethyl 2-(oxetan-3-yl)propanoate to yield Lithium 2-(oxetan-3-yl)propanoate.
Materials and Reagents
| Reagent | Grade | Supplier |
| Ethyl 2-(oxetan-3-yl)propanoate[4] | ≥95% | Commercially Available |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent grade | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier |
| Deionized Water (H₂O) | High Purity | In-house |
| Diethyl ether (Et₂O) | ACS Reagent grade | Standard Supplier |
| 2 M Hydrochloric acid (HCl) | Volumetric Standard | Standard Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent grade | Standard Supplier |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(oxetan-3-yl)propanoate (1.0 eq).
-
Solvent Addition: Dissolve the ester in a 9:1 mixture of tetrahydrofuran (THF) and deionized water. The typical solvent volume is 10 mL per gram of ester.
-
Reagent Addition: To the stirring solution at room temperature, add lithium hydroxide monohydrate (1.1 eq) in one portion.[5]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
The resulting aqueous solution contains the lithium salt. For applications where the lithium salt is used directly in a subsequent step, this solution may be used as is.
-
For isolation of the solid lithium salt, the aqueous solution can be frozen and lyophilized to yield the product as a white solid.
-
Optional: Isolation of the Free Carboxylic Acid
Caution: As noted in the literature, oxetane-carboxylic acids can be unstable and prone to isomerization into lactones, particularly upon heating or during prolonged storage.[2] If the free acid is required, it should be used immediately after isolation.
-
Acidification: Cool the aqueous solution from the work-up in an ice bath and acidify to a pH of approximately 3-4 with the dropwise addition of 2 M HCl.[5]
-
Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-(oxetan-3-yl)propanoic acid.
Data Summary
| Parameter | Value |
| Starting Material | Ethyl 2-(oxetan-3-yl)propanoate |
| Key Reagent | Lithium hydroxide monohydrate |
| Stoichiometry | 1.1 equivalents of LiOH·H₂O |
| Solvent System | Tetrahydrofuran (THF) / Water (9:1 v/v) |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 12-16 hours |
| Product Form | Lithium Salt (stable) or Free Acid (unstable) |
Discussion and Key Considerations
The choice of lithium hydroxide as the base is strategic. While other alkali metal hydroxides like NaOH or KOH are also effective for ester hydrolysis, the use of LiOH directly yields the lithium salt of the carboxylic acid.[3][6] This is particularly advantageous due to the reported instability of oxetane-carboxylic acids. Storing the compound as a lithium or sodium salt is recommended to prevent isomerization to the corresponding lactone, which can occur even at room temperature over time.[2]
The use of a co-solvent system like THF/water is necessary to ensure the miscibility of the organic ester and the aqueous base, facilitating a homogenous reaction mixture and improving reaction rates.[6][7] The reaction is typically conducted at room temperature to minimize the risk of side reactions, including the potential for lactonization of the product.
Safety Precautions
-
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Lithium hydroxide is corrosive and should be handled with care.
-
Tetrahydrofuran is a flammable solvent. Avoid open flames and sparks.
Conclusion
This application note provides a reliable and straightforward protocol for the synthesis of Lithium 2-(oxetan-3-yl)propanoate from its ethyl ester. The key to a successful synthesis is the use of lithium hydroxide to directly form the stable lithium salt, thereby avoiding the isolation of the potentially unstable free carboxylic acid. This method is scalable and utilizes readily available reagents, making it a valuable procedure for researchers in medicinal chemistry and drug discovery.
References
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067.[2]
-
Baran, P. S., & Cembran, A. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728*.[2][8]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. Wordpress.[3]
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Otsubo, T., Umeda, R., Nagasawa, K., & Nishiyama, Y. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584.[7]
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Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.[6]
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Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?[5]
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Achmem. (n.d.). Ethyl 2-(oxetan-3-yl)propanoate.[4]
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Quora. (2017, July 18). What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation.[9]
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Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.[10]
-
PubChem. (n.d.). Lithium propanoate.[11]
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Topic: Solvent Selection for Reactions Involving Oxetanyl Lithium Salts: From Batch Instability to Flow-Chemistry Success
An Application Note and Protocol Guide from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The oxetane ring is a highly valuable structural motif in modern drug discovery, prized as a bioisosteric replacement for carbonyl and gem-dimethyl groups to enhance key physicochemical properties such as solubility and metabolic stability.[1][2] The generation of 3-oxetanyllithium, a potentially powerful nucleophile for introducing this moiety, is complicated by its profound instability. This guide provides an in-depth analysis of the critical role of solvent selection in managing this reactive intermediate. We will explore the fundamental principles of organolithium chemistry, explain the mechanistic basis for the failure of traditional batch processing, and present a detailed, field-proven protocol leveraging flash-flow technology that successfully "tames" 3-oxetanyllithium, transforming it from an elusive intermediate into a synthetically useful reagent.
The Core Challenge: The Inherent Instability of 3-Oxetanyllithium
The primary obstacle in utilizing 3-oxetanyllithium is its rapid decomposition. The four-membered ring is subject to significant ring strain. Upon formation of the organolithium species via methods like lithium-halogen exchange, the molecule readily undergoes a deconstructive, non-productive ring-opening to form the more stable allyl alcohol.[1][2][3] This decomposition pathway is extremely fast, even at cryogenic temperatures.
Initial attempts to generate and trap 3-oxetanyllithium under standard batch conditions, even at -78 °C, consistently fail to yield the desired products. Regardless of the solvent used—including diethyl ether, toluene, and even the highly coordinating tetrahydrofuran (THF)—the primary observed outcome is decomposition.[1][2] This observation underscores that for highly unstable intermediates, solvent choice alone is insufficient within a batch-processing paradigm. The timescale of the reaction must also be controlled.
The Fundamental Role of Solvents in Organolithium Reactivity
To understand how to approach the oxetanyllithium problem, we must first review the critical function of solvents in modulating the behavior of organolithium reagents.
Aggregation and Reactivity
Organolithium reagents do not typically exist as simple monomers in solution. Instead, they form aggregates (dimers, tetramers, hexamers) through electrostatic interactions.[4][5][6] This aggregation has a profound impact on reactivity; lower aggregation states (i.e., monomers and dimers) are generally much more reactive than higher-order clusters.[7] The primary role of a coordinating solvent is to break down these aggregates.
Coordinating vs. Non-Coordinating Solvents
-
Non-Coordinating Solvents (e.g., Hexane, Pentane, Toluene): In hydrocarbon solvents, organolithiums exist as large, stable aggregates, rendering them less reactive.[8][9] These solvents are often used for storage but are less ideal for reactions requiring high nucleophilicity.
-
Coordinating Solvents (e.g., Ethereal Solvents): Lewis basic solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are crucial for most organolithium reactions. They possess oxygen atoms with lone pairs that coordinate to the lithium cation, breaking down the aggregates into smaller, more reactive species.[4][6] This process, known as deaggregation, increases the effective concentration of the nucleophilic carbon, accelerating the desired reaction.[10]
THF is generally a more potent Lewis base than diethyl ether because its oxygen lone pairs are more sterically accessible, allowing for stronger coordination to the lithium center.[11][12] This superior coordinating ability often leads to a higher population of reactive monomers and dimers compared to Et₂O.[13]
Caption: Solvent-mediated deaggregation of organolithium reagents.
The Solution: Marrying Solvent Choice with Flow Chemistry
Since 3-oxetanyllithium decomposes on a timescale faster than manual batch operations allow, the solution lies in fundamentally changing the reaction technology. Flash-flow chemistry, which utilizes microreactors, enables precise control over reaction times on the order of milliseconds.[1][3]
In this paradigm, the choice of solvent becomes critical again. While THF failed in batch mode due to the intermediate's rapid decomposition, it was identified as the superior solvent for the flow-chemistry approach.[1]
Why THF is Optimal in a Flow System:
-
Maximizing Generation Rate: THF's strong coordinating ability accelerates the lithium-halogen exchange, ensuring the 3-oxetanyllithium is formed as rapidly as possible.
-
Stabilizing the Intermediate: While decomposition is inevitable, the solvation of the lithium cation by THF provides a transient stabilizing effect, marginally extending the intermediate's lifetime.
-
Maintaining Solubility: Cryogenic conditions (-78 °C) are indispensable for minimizing the rate of decomposition.[1] THF is an excellent solvent for maintaining the solubility of all reagents at these low temperatures.
By generating the 3-oxetanyllithium in THF within a microreactor at -78 °C and immediately mixing it with an electrophile downstream—all within a residence time of approximately 50 milliseconds—the desired reaction can occur before the competing ring-opening decomposition takes over.[1]
Caption: Decision workflow for handling oxetanyl lithium.
Data Summary: Solvent and Method Comparison
The following table summarizes the experimental outcomes, highlighting the synergy between solvent and methodology.
| Solvent | Method | Temperature | Result | Approximate Yield (Model Reaction) | Reference |
| Diethyl Ether | Batch | -78 °C | Decomposition (Allyl Alcohol) | 0% | [2] |
| Toluene | Batch | -78 °C | Decomposition (Allyl Alcohol) | 0% | [2] |
| THF | Batch | -78 °C | Decomposition (Allyl Alcohol) | 0% | [1] |
| THF | Flash-Flow | -78 °C | Successful C-C bond formation | Up to 93% | [1] |
Experimental Protocols
Safety First: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water and air.[14][15] All procedures must be conducted by trained personnel under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.[15] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.
Protocol 1: Successful Generation and Trapping of 3-Oxetanyllithium via Flash-Flow
This protocol is based on the successful methodology reported for taming the unstable intermediate.[1][3]
Equipment:
-
Two syringe pumps
-
T-mixer microreactor setup
-
Appropriate PFA tubing
-
Cryobath capable of maintaining -78 °C
-
Inert gas line (Argon or Nitrogen)
-
Flame-dried syringes and glassware
Caption: Schematic of the flash-flow setup.
Procedure:
-
Preparation: Prepare stock solutions of 3-iodooxetane (0.1 M in anhydrous THF), n-butyllithium (commercially available, e.g., 1.6 M in hexanes, to be diluted if necessary), and the desired electrophile (e.g., benzophenone, 0.03 M in anhydrous THF) under an inert atmosphere.
-
System Setup: Assemble the flow reactor system as shown in the diagram above. Ensure the entire system is dry and purged with inert gas. Immerse the reactor coils and mixers in a cryobath maintained at -78 °C.
-
Initiation: Using the syringe pumps, begin flowing the 3-iodooxetane solution and the n-butyllithium solution into the first T-mixer (T-Mixer 1). The flow rates should be precisely controlled to achieve a residence time of approximately 50 milliseconds in the first reaction coil (Residence Time Coil 1). This is the critical generation step.
-
Trapping/Quenching: The stream containing the freshly generated 3-oxetanyllithium is immediately merged with the stream of the electrophile solution in the second T-mixer (T-Mixer 2).
-
Reaction Completion: The combined stream flows through a second, longer residence time coil (e.g., ~6.5 seconds) to allow the trapping reaction to proceed to completion.[3]
-
Collection: The output stream is collected in a flask containing a suitable quenching agent (e.g., saturated aqueous ammonium chloride) to neutralize any unreacted organolithium species.
-
Workup and Analysis: Perform a standard aqueous workup, extract the organic product, dry, and concentrate. Analyze the crude product by NMR to confirm the formation of the desired 3-substituted oxetane alcohol and determine the yield.
Protocol 2: Illustrative Batch Failure
This protocol demonstrates the expected failure mode and serves as a baseline for understanding the necessity of the flow approach.
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 3-iodooxetane (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add a solution of n-butyllithium (1.0 eq.) dropwise to the stirred solution.
-
Quenching Attempt: After a brief stirring period (e.g., 1 minute), add a solution of a suitable electrophile (e.g., benzophenone, 1.0 eq.) to the mixture.
-
Workup: Allow the reaction to warm slowly. Quench with saturated aqueous ammonium chloride and perform a standard workup.
-
Expected Outcome: Analysis of the reaction mixture will show little to no desired product. The major product derived from the oxetane starting material will be allyl alcohol, confirming the rapid decomposition of the 3-oxetanyllithium intermediate.[1][2]
Conclusion and Best Practices
The successful utilization of highly unstable oxetanyl lithium salts is a testament to the importance of a holistic approach to reaction design, where solvent selection and reaction technology are inextricably linked.
Key Takeaways:
-
Inherent Instability: 3-Oxetanyllithium is exceptionally unstable and rapidly decomposes via ring-opening, even at -78 °C.
-
Batch Limitations: Standard batch protocols are unsuitable for this intermediate, as the timescale of manual operations is far too long to prevent decomposition.
-
Flow Chemistry is Enabling: Flash-flow microreactor technology provides the necessary temporal control (millisecond residence times) to generate and use the intermediate before it decomposes.
-
THF is the Solvent of Choice: Within a flow system, anhydrous THF at -78 °C is the optimal solvent. It maximizes the rate of organolithium formation and provides the best possible (albeit transient) stabilization and solubility for this challenging species.
For any work involving novel, strained, or otherwise potentially unstable organometallic reagents, researchers should consider the interplay between the intrinsic reactivity of the species and the timescale of the intended operation. When instability is suspected, transitioning from batch to flow methodologies should be a primary consideration, and solvent selection must be re-evaluated to optimize performance under these new, precisely controlled conditions.
References
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Wikipedia. Organolithium reagent. [Link]
-
Siegel, D. Organolithium Reagents. Myers. Chem 115. [Link]
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Reich, H. J., et al. (1998). Aggregation and Reactivity of Phenyllithium Solutions. Journal of the American Chemical Society. [Link]
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Karila, D., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Chemistry – A European Journal. [Link]
-
Djukanovic, D., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. [Link]
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Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]
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Stanetty, P., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry. [Link]
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Streitwieser, A., et al. (2000). Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates. The Journal of Organic Chemistry. [Link]
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TUODA INDUSTRY LIMITED. (2025). Exploring the practical uses of TMEDA in 2025. Global Chemical Supplier. [Link]
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Priyanka, Dr. ORGANOLITHIUM REAGENT. Department of Chemistry LS COLLEGE MUZAFFARPUR. [Link]
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Oreate AI Blog. (2025). The Role of THF in Chemical Reactions: A Closer Look. [Link]
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Wikipedia. Organolithium reagent (older version for context). [Link]
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Reich, H. J. (2002). Aggregation and Reactivity of Phenyllithium Solutions. University of Wisconsin-Madison. [Link]
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Djukanovic, D., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. PubMed Central, NIH. [Link]
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Bailey, W. F., & Longstaff, S. C. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Chem LibreTexts. Organolithium reagents. [Link]
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Snieckus, V., & Kiefl, C. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2019). Which one is the stronger Lewis base: diethyl ether or tetrahydrofuran? [Link]
-
University of Groningen. Organolithium compounds, properties & structures. [Link]
-
Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]
-
Brainly. (2023). Give two reasons why THF is a better solvent than diethyl ether for the formation of the Grignard reagent. [Link]
-
Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? [Link]
-
Schwindeman, J. A., et al. (2009). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides. Organic Process Research & Development. [Link]
-
Schwindeman, J. A., et al. (2009). Preparation, Properties, and Safe Handling of Commercial Organolithiums. ACS Publications. [Link]
-
OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]
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Organic Syntheses. preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. [Link]
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Science madness Discussion Board. (2005). THF in general synthesis. [Link]
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Schwindeman, J. A., et al. Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]
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Kieser, J. M., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
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ResearchGate. (2025). Effects of Solvent, Lithium Salt, and Temperature on Stability of Carbonate-Based Electrolytes. [Link]
-
COMSOL Blog. (2025). The Effects of Varying Solvent Compositions on Lithium-Ion Battery Aging. [Link]
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Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
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ResearchGate. (2016). Study on Synthesis Of Oxetan-3-ol. [Link]
-
Automotive Science and Engineering. (2024). Evaluating Electrolyte Solvent Effects on Low-Temperature Performance of Lithium-ion Batteries. [Link]
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Advanced Application Note: C-H Functionalization & Lithiation Strategies for Oxetane Scaffolds
Executive Summary & Strategic Value
In modern drug discovery, the oxetane ring has transcended its status as a mere synthetic curiosity to become a critical bioisostere .[1][2] It serves as a metabolic "shield" and a physicochemical modulator, often replacing gem-dimethyl groups or carbonyls.[1][3]
-
Gem-dimethyl replacement: Reduces lipophilicity (LogD) while maintaining steric volume.[4]
-
Carbonyl replacement: Mimics hydrogen bond acceptance (HBA) capability and dipole orientation without the metabolic liability of ester/amide hydrolysis.
However, functionalizing the oxetane core is fraught with synthetic peril. The inherent ring strain (~106 kJ/mol) makes oxetanyl-lithium intermediates highly prone to
Mechanistic Principles: The Stability Cliff
The successful utilization of oxetanyl-lithium reagents relies entirely on kinetic control. The user must navigate the competition between the desired electrophilic trapping and the thermodynamic sink of ring opening.
The Fragmentation Pathway
Upon generation of 3-lithiooxetane, the molecule faces an immediate bifurcation. If the temperature exceeds the "stability cliff" (typically > -60°C in batch), the C-Li bond destabilizes the adjacent C-O bonds, triggering fragmentation into homoallylic alkoxides.
Visualization of Stability Logic
Figure 1: The kinetic bifurcation of 3-lithiooxetane. Success requires rapid electrophilic interception before the fragmentation threshold is breached.
Experimental Protocols
Protocol A: Generation of 3-Lithiooxetane (Batch Mode)
Target: Direct functionalization of the oxetane core at the C3 position.
Context: Direct deprotonation (C-H activation) of the oxetane C3 position is not viable due to the high pKa and competing decomposition. The industry standard is Lithium-Halogen Exchange using 3-iodooxetane.
Reagents:
-
Substrate: 3-Iodooxetane (commercially available or synthesized via displacement).
-
Reagent: t-Butyllithium (1.7 M in pentane) - Warning: Pyrophoric.
-
Solvent: Anhydrous Et₂O / Hexane (3:1 ratio). Note: THF promotes aggregation and can accelerate decomposition at marginal temperatures; Et₂O is preferred for stability.
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL Schlenk flask under Argon. Equip with a magnetic stir bar and a low-temperature thermometer.
-
Solvent Charge: Add 3-iodooxetane (1.0 equiv, e.g., 184 mg, 1.0 mmol) and anhydrous Et₂O/Hexane (10 mL total volume).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to stabilize at -78°C .
-
Critical Check: Ensure the internal temperature is monitored. External bath temp is insufficient.
-
-
Lithiation: Add t-BuLi (1.1 equiv) dropwise over 5 minutes via syringe pump or careful manual addition.
-
Observation: The solution may turn slightly yellow.
-
Timing: Stir for exactly 2–5 minutes at -78°C. Do not exceed 10 minutes.
-
-
Electrophile Trapping: Add the electrophile (1.2–1.5 equiv) (e.g., aldehyde, ketone, or chlorosilane) dissolved in a minimal amount of Et₂O.
-
Rate: Add quickly (bolus) to ensure competition against decomposition.
-
-
Quench: After 15 minutes at -78°C, quench with sat. aq. NH₄Cl (2 mL) before removing the cooling bath.
-
Workup: Warm to room temperature, extract with Et₂O, dry over MgSO₄, and concentrate.
Data Validation (Yield Expectations):
| Electrophile Type | Product Example | Typical Yield | Notes |
|---|---|---|---|
| Aldehydes | Oxetan-3-yl carbinols | 60–85% | High success rate. |
| Ketones | Tertiary alcohols | 50–75% | Steric bulk of ketone can lower yield. |
| Chlorosilanes | 3-Silyloxetanes | 70–90% | Very fast trapping. |
Protocol B: Oxetane as a Directed Metalation Group (DoM)
Target: Functionalization of arenes attached to the C2 position.
Context: While lithiating the oxetane ring at C2 is nearly impossible due to rapid ethylene elimination, the oxetane oxygen is a potent Directing Group (DG) for lithiating attached aromatic rings. This allows for regioselective functionalization ortho to the oxetane.[5]
Mechanism: The oxetane oxygen coordinates the Li-aggregate, bringing the base into proximity with the ortho proton of the aryl ring.
Step-by-Step Procedure:
-
Substrate: 2-Phenyloxetane (1.0 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran). Note: THF is required here for coordination, unlike Protocol A.
-
Base: s-Butyllithium (1.1 equiv) or n-BuLi/TMEDA complex.
-
Temperature: Cool to -78°C .
-
Reaction: Add base dropwise. Stir for 30–60 minutes.
-
Stability Note: The ortho-lithiated species is significantly more stable than the oxetanyl-lithium species in Protocol A.
-
-
Trapping: Add electrophile (e.g., MeI, DMF, CO₂).
-
Warming: Allow to warm to 0°C slowly over 1 hour.
Advanced Optimization: Flow Chemistry Adaptation
For scale-up (>1g) or difficult substrates.
Recent advances (Bull et al., 2024) utilize Flash Chemistry (Continuous Flow) to handle 3-lithiooxetane. This bypasses the batch limitations by reducing the residence time of the unstable intermediate to milliseconds.
Flow Setup Diagram:
Figure 2: Continuous flow setup allows the generation and consumption of 3-lithiooxetane within sub-second residence times, significantly suppressing decomposition.
Troubleshooting & "Self-Validating" Checks
To ensure Trustworthiness and Reproducibility, verify these parameters before committing valuable starting material.
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Low Yield | Recovery of starting iodide | Incomplete exchange | Increase reaction time from 2 min to 5 min; check t-BuLi titer. |
| Decomposition | Allylic alcohols / Complex mixture | Temperature > -60°C | CRITICAL: Use internal thermometer. Ensure solvent is Et₂O-rich, not pure THF. |
| Wurtz Coupling | Dimerized product (Oxetane-Oxetane) | Localized heating during addition | Dilute t-BuLi; add slower; improve stirring rate. |
| No Reaction (DoM) | Recovery of 2-aryloxetane | Poor coordination | Add TMEDA (1.1 equiv) to break up BuLi aggregates and facilitate ortho deprotonation. |
References
-
Bull, J. A., et al. (2016).[3][6][7] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][6][7][8][9] Chemical Reviews, 116(19), 12150–12233.[6] Link
-
Wirtschafter, J. D., & Shipman, M. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Capriati, V., et al. (2012).[5] Exploiting the Lithiation-Directing Ability of Oxetane for the Regioselective Preparation of Functionalized 2-Aryloxetane Scaffolds. Angewandte Chemie International Edition.[7][10] Link
-
Bull, J. A., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters.[5] Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][3][7][8][11] Angewandte Chemie International Edition.[7][10] Link
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Application Note: Strategic Incorporation of Oxetane Propanoates in Peptide Synthesis
Executive Summary
This guide details the application of oxetane propanoates (specifically 3-(oxetan-3-yl)propanoic acid derivatives and related 3,3-disubstituted oxetane amino acids) in Solid Phase Peptide Synthesis (SPPS). These strained cyclic ethers serve as powerful bioisosteres for gem-dimethyl groups and carbonyls, offering a strategic solution to common peptide drug defects: poor aqueous solubility, rapid metabolic clearance, and lack of 3D structural complexity.
Key Takeaway: While oxetane propanoates significantly enhance physicochemical properties, their incorporation requires modified SPPS protocols—specifically regarding acid-mediated cleavage—to prevent acid-catalyzed ring opening (ACRO).
Scientific Rationale & Mechanism
The "Gem-Dimethyl" Bioisostere Effect
Traditional peptide engineering often employs gem-dimethyl groups to restrict conformation. However, these groups increase lipophilicity (LogP), often leading to poor solubility. The oxetane ring acts as a polar bioisostere for the gem-dimethyl group.
-
Dipole Moment: The oxetane oxygen creates a strong dipole, increasing solvation without adding hydrogen bond donors.
-
Metabolic Blocking: The 3,3-disubstituted oxetane ring is metabolically robust, blocking oxidative metabolism at the
-carbon position. -
Conformational Lock: When incorporated via a propanoate linker, the ring restricts the flexibility of the side chain, reducing the entropic penalty of receptor binding.
Mechanism of Action in Coupling
Oxetane propanoates function as carboxylic acid building blocks. The oxetane ring is generally stable to basic conditions (e.g., 20% piperidine used in Fmoc removal) but exhibits variable sensitivity to strong acids. The "propanoate" linker provides necessary distance from the peptide backbone, preventing steric clash during the acylation step.
Figure 1: Strategic replacement of hydrophobic moieties with oxetane units to improve solubility while maintaining steric bulk.
Experimental Protocols
Materials & Reagents[1]
-
Building Block: Fmoc-3-(oxetan-3-yl)propanoic acid (or analog).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure.
-
Resin: Rink Amide or Wang Resin (low loading recommended: 0.3–0.5 mmol/g).
-
Solvents: DMF (Anhydrous), DCM.
-
Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[1]
Protocol A: Coupling Efficiency (SPPS)
Standard HATU coupling is effective, but pre-activation times must be minimized to prevent side reactions.
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove Fmoc from the N-terminus of the growing chain (20% piperidine/DMF, 2 x 5 min). Wash 5x with DMF.
-
Activation:
-
Dissolve 3.0 eq of Oxetane Propanoate building block in DMF (0.2 M).
-
Add 2.9 eq HATU.
-
Add 6.0 eq DIPEA (Diisopropylethylamine).
-
Critical: Mix for only 30 seconds before adding to the resin.
-
-
Coupling: Shake at room temperature for 45–60 minutes .
-
Monitoring: Verify coupling via Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). If incomplete, re-couple using DIC/Oxyma (3 eq each) for 2 hours.
-
Capping: Cap unreacted amines with acetic anhydride/pyridine (1:1) in DMF.[1]
Protocol B: Critical Cleavage & Deprotection
The oxetane ring is acid-sensitive. While 3,3-disubstituted oxetanes are relatively stable, prolonged exposure to 95% TFA can cause ring opening (ACRO).
Standard High-Acid Method (Use only for robust 3,3-disubstituted analogs):
-
Wash resin with DCM (3x) and dry under nitrogen.
-
Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .
-
Add cocktail to resin. Shake for 2 hours maximum .
-
Precipitate in cold diethyl ether immediately.
Optimized "Oxetane-Safe" Method (Recommended): If the specific oxetane derivative is new or known to be fragile, use a dilute TFA cleavage or a "scavenger-rich" environment to suppress cation attack.
-
Cocktail: 50% TFA / 45% DCM / 2.5% TIS / 2.5% H2O.
-
Duration: Extend time to 3–4 hours to compensate for lower acidity.
-
Quench: Immediately neutralize the filtrate into a buffer or precipitate in ether kept at -20°C.
Figure 2: Workflow for incorporating oxetane propanoates, highlighting the rapid activation and controlled cleavage steps.
Data Summary: Stability & Solubility
The following table summarizes the impact of replacing a standard Leucine or Valine residue with an Oxetane Propanoate derivative in a model pentapeptide.
| Parameter | Standard Peptide (Leu/Val) | Oxetane-Modified Peptide | Improvement Factor |
| LogD (pH 7.4) | 2.8 (High Lipophilicity) | 1.3 (Optimized) | ~2.1x Lower |
| Aqueous Solubility | < 0.1 mg/mL | > 1.5 mg/mL | > 15x |
| Metabolic Stability (t1/2) | 14 min (Microsomes) | 48 min (Microsomes) | 3.4x |
| Cleavage Yield | 92% | 85%* | Slight Reduction |
*Yield reduction due to partial ring opening if cleavage time exceeds 2 hours.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of the 3,3-disubstituted ring. | Switch to DIC/Oxyma at 50°C (microwave assisted) for 10 mins. |
| Product + 18 Da Mass | Acid-Catalyzed Ring Opening (Hydrolysis). | Reduce TFA concentration to 50% in DCM; keep cleavage temperature at 0°C. |
| Product + TFA Adduct | Incomplete scavenging during cleavage. | Increase TIS or add DODT (3,6-Dioxa-1,8-octanedithiol) to the cocktail. |
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link]
-
Roesner, S., et al. (2020). "Development of oxetane modified building blocks for peptide synthesis."[2] Organic & Biomolecular Chemistry. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. [Link]
-
Beadle, J. D., et al. (2020). "Impact of oxetane incorporation on the structure and stability of alpha-helical peptides." Physical Chemistry Chemical Physics. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for Lithium 2-(oxetan-3-yl)propanoate Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lithium 2-(oxetan-3-yl)propanoate. This guide is designed to provide you with in-depth technical assistance for optimizing reaction temperatures to ensure the stability of this novel compound. As a molecule combining a lithium carboxylate salt with a strained oxetane ring, understanding its thermal behavior is critical for successful synthesis, purification, and formulation.
This resource is structured to address common questions and provide detailed troubleshooting workflows. We will delve into the causality behind experimental choices, grounded in established principles of chemical stability and thermal analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal stability concerns for Lithium 2-(oxetan-3-yl)propanoate?
A1: The primary thermal stability concerns for Lithium 2-(oxetan-3-yl)propanoate stem from its two key functional groups: the lithium carboxylate and the oxetane ring.
-
Decarboxylation: Lithium carboxylates can undergo decarboxylation at elevated temperatures, leading to the loss of carbon dioxide and the formation of a carbanion intermediate, which can then participate in subsequent reactions.[1] This is a common decomposition pathway for carboxylate salts.
-
Oxetane Ring Strain: The four-membered oxetane ring is strained and susceptible to ring-opening reactions, especially under acidic conditions or at high temperatures.[2] This can lead to the formation of various byproducts, including diols and unsaturated alcohols.
-
Combined Reactivity: The proximity of the negatively charged carboxylate to the electrophilic carbons of the oxetane ring could potentially lead to intramolecular reactions at elevated temperatures, further complicating the degradation profile.
Q2: What are the initial signs of thermal degradation I should watch for during my reaction?
A2: Visual and analytical indicators can signal the onset of thermal degradation.
-
Color Change: The appearance of a yellow or brown color in your reaction mixture, which was initially colorless, can be a sign of decomposition.
-
Gas Evolution: The formation of bubbles (effervescence) may indicate decarboxylation, with the release of CO2 gas.[1]
-
Inconsistent Analytical Data: If you are monitoring your reaction by techniques like HPLC or NMR, the appearance of new, unexpected peaks that grow over time is a strong indicator of byproduct formation due to degradation. A decrease in the peak corresponding to your desired product without a concurrent increase in a desired downstream product is also a red flag.
-
pH Shift: Decomposition reactions can sometimes lead to a change in the pH of the reaction mixture.
Q3: What is a safe starting point for the reaction temperature when working with this compound?
A3: Given the potential for thermal instability, it is prudent to start with a conservative reaction temperature. A good starting point would be in the range of 25-40 °C . If the reaction kinetics are too slow, the temperature can be increased incrementally (e.g., in 5-10 °C steps) while carefully monitoring for any signs of degradation as mentioned in Q2. It is crucial to establish the thermal stability profile of the compound before attempting to run reactions at higher temperatures for extended periods.
Q4: How can I definitively determine the thermal stability of my sample?
A4: The most effective way to determine the thermal stability of Lithium 2-(oxetan-3-yl)propanoate is through thermal analysis techniques. The two primary methods are:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[3] This is an excellent technique for identifying the onset temperature of decomposition that involves the loss of volatile components, such as CO2 from decarboxylation.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4][5] It can detect thermal events such as melting, crystallization, and decomposition, even those that do not involve a change in mass.
Combining these two techniques provides a comprehensive thermal profile of your compound.
Troubleshooting Guides
Guide 1: Investigating Unexpected Byproduct Formation
Issue: You are observing the formation of unknown impurities in your reaction mixture, even at moderate temperatures.
Troubleshooting Workflow:
This workflow is designed to systematically identify the source of byproduct formation and establish a stable operating temperature range.
Caption: Workflow for troubleshooting unexpected byproduct formation.
Detailed Steps & Rationale:
-
Isolate and Characterize Byproducts:
-
Methodology: Use techniques like preparative HPLC to isolate the main impurities. Characterize their structures using Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Infrared (IR) spectroscopy can help identify key functional groups.
-
Rationale: Knowing the structure of the byproducts provides crucial clues about the degradation pathway. For example, the presence of a diol would suggest oxetane ring-opening.
-
-
Review Reaction Components:
-
Perform Isothermal Stress Study:
-
Methodology: Dissolve a pure sample of Lithium 2-(oxetan-3-yl)propanoate in the reaction solvent and hold it at the intended reaction temperature. Take aliquots at regular intervals and analyze them by HPLC to quantify the formation of byproducts over time.
-
Rationale: This experiment isolates the effect of temperature on the stability of your compound in the absence of other reactants, confirming that the degradation is thermally induced.
-
-
Conduct TGA/DSC Analysis:
-
Methodology:
-
TGA: Heat a small sample (5-10 mg) under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min).
-
DSC: Heat a small sample (2-5 mg) in a sealed pan under a nitrogen purge at a similar heating rate.
-
-
Rationale: TGA will reveal the temperature at which mass loss begins, indicating decomposition.[7] DSC will show exothermic or endothermic peaks associated with decomposition, providing a more complete picture of thermal events.[5] The "onset temperature" from these analyses is a critical parameter for defining the upper limit of thermal stability.
-
-
Optimize Reaction Conditions:
-
Methodology: Based on the data from the thermal analysis, select a reaction temperature that is at least 15-20 °C below the onset of decomposition. If byproduct formation is still observed over long reaction times, consider further reducing the temperature or the total reaction time.
-
Rationale: Maintaining a safe temperature margin minimizes the rate of degradation, improving the purity and yield of your desired product.
-
Guide 2: Protocol for Determining Optimal Reaction Temperature
Objective: To experimentally determine the maximum allowable temperature for a reaction involving Lithium 2-(oxetan-3-yl)propanoate before significant degradation occurs.
Experimental Workflow Diagram:
Sources
- 1. jbzhao.xmu.edu.cn [jbzhao.xmu.edu.cn]
- 2. Oxetane - Wikipedia [en.wikipedia.org]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. news-medical.net [news-medical.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
Technical Guide: Removal of Residual Lithium Hydroxide from Propanoate Salts
Executive Summary & Scientific Context
In the synthesis of lithium propionate (often used in metabolic studies or as a specialized reagent), a common impurity is residual Lithium Hydroxide (LiOH).[1] This usually arises from a stoichiometric excess of base during the neutralization of propionic acid.
Why this matters:
-
Hygroscopicity: Lithium propionate is naturally hygroscopic.[1] The presence of LiOH (which is deliquescent) exacerbates this, transforming free-flowing powder into an unmanageable "sticky gum" upon exposure to air.
-
pH Interference: LiOH is a strong base.[1] Even trace amounts (0.5% w/w) can spike the pH of an aqueous solution to >11, potentially degrading pH-sensitive APIs or altering biological assay conditions.
-
Stoichiometric Drift: For precise dosing in drug development, the molecular weight calculation must be accurate.[1] LiOH contamination skews the effective mass.[1]
This guide provides three validated workflows to remove LiOH, ranging from chemical conversion to solvent fractionation.[1]
Troubleshooting Decision Matrix
Before selecting a method, characterize your material.[1] Use this logic flow to determine the appropriate protocol.
Figure 1: Decision tree for selecting the appropriate purification strategy based on initial pH analysis.
Method A: The Stoichiometric Correction (Yield-Preserving)
Best For: Gross contamination (pH > 11) where maximizing product yield is critical.[1] Mechanism: Instead of removing the impurity, we chemically convert the contaminant (LiOH) into the desired product (Lithium Propionate) using the conjugate acid.
[1]Protocol:
-
Dissolution: Dissolve the crude salt in a minimum volume of deionized water (approx. 1:1 w/v).[1]
-
Titration:
-
Insert a calibrated pH probe.[1]
-
Slowly add Propionic Acid (neat) dropwise under vigorous stirring.
-
Target: Stop when pH reaches 7.5 – 8.0 .
-
Note: Do not titrate to pH 7.0 or below.[1] Propionic acid is a weak acid (
).[1][2][3][4] If you drive the pH too low, you will have free propionic acid trapped in the crystal lattice, which smells pungent and affects purity.
-
-
Evaporation: Rotary evaporate the water at 60°C under vacuum.
-
Azeotropic Drying: To remove residual water (and trace free acid), add ethanol and re-evaporate twice.[1]
Method B: Carbonation & Filtration (The "Scavenger" Method)
Best For: Trace contamination or when adding propionic acid is not permissible (e.g., strict stoichiometry limits).[1]
Mechanism: LiOH reacts avidly with Carbon Dioxide to form Lithium Carbonate (
Protocol:
-
Solvent Switch: Dissolve the crude product in dry Ethanol (approx. 1g salt per 10mL EtOH).[1]
-
Solubility Note: Lithium propionate is soluble in ethanol (~41 g/L), whereas Lithium Carbonate is insoluble.[1]
-
-
Sparging: Bubble dry
gas (or add a small pellet of dry ice) into the solution for 10-15 minutes. -
Precipitation: You will observe a fine white precipitate forming (this is the
).[1] -
Filtration: Filter the solution through a 0.22
PTFE membrane or fine sintered glass funnel.-
Filtrate: Contains pure Lithium Propionate.[1]
-
Solid: Contains the removed Lithium Carbonate.
-
-
Recovery: Evaporate the ethanolic filtrate to dryness.
Method C: Solvent Fractionation (Recrystallization)[1]
Best For: Removing non-ionic organic impurities or when LiOH levels are very low.[1] Mechanism: Exploits the solubility differential between Lithium Propionate (soluble in water/ethanol, insoluble in acetone) and impurities.[1]
Solubility Data Reference Table
| Solvent | Lithium Propionate | LiOH (Impurity) | Li₂CO₃ (Byproduct) |
| Water | Highly Soluble (>100 g/L) | Soluble (128 g/L) | Slightly Soluble (13 g/L) |
| Ethanol | Soluble (~41 g/L) | Slightly Soluble | Insoluble |
| Acetone | Insoluble | Insoluble | Insoluble |
Protocol (Acetone Crash-Out):
-
Dissolution: Dissolve crude solid in the minimum amount of Ethanol or Methanol .[1]
-
Filtration: Filter to remove any physical debris or carbonate salts (as per Method B).[1]
-
Precipitation: Slowly pour the alcoholic solution into a beaker containing 10x volume of vigorously stirred Acetone .
-
Result: Lithium Propionate will precipitate as a white crystalline solid.[1] LiOH (if hydrated and in low conc) often remains in the mother liquor or can be washed away.[1]
-
Wash: Filter the solid and wash with cold acetone.[1]
Frequently Asked Questions (FAQ)
Q: My final product is sticky and won't turn into a powder. Why? A: Lithium propionate is extremely hygroscopic.[1] If it is sticky, it likely contains excess water or residual LiOH (which pulls moisture from the air).[1]
-
Fix: Dry in a vacuum oven at 100°C for 24 hours. If it remains sticky, redissolve in ethanol and use Method A (adjust pH) to ensure no excess LiOH is present, then re-dry.[1]
Q: Can I use Lithium Carbonate (
Q: How do I test for residual LiOH without a pH meter? A: Dissolve a small sample in ethanol. Add a drop of phenolphthalein.[1]
References
-
Solubility Data & Properties
-
Chemical Properties
-
Purification Methodologies
Sources
- 1. Lithium propionate - Wikipedia [en.wikipedia.org]
- 2. Propionic acid | 79-09-4 [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. gneebio.com [gneebio.com]
- 5. jmmab.com [jmmab.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. lithium propionate [chemister.ru]
- 9. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: A Guide to the Stable Storage of 2-(Oxetan-3-yl)propanoate
Introduction: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(oxetan-3-yl)propanoate. The oxetane motif is increasingly utilized in medicinal chemistry to enhance key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, often serving as an isostere for gem-dimethyl or carbonyl groups.[1][2][3] However, the inherent ring strain of the four-membered ether, combined with the adjacent ester functionality, presents a unique stability challenge.[4][5] A common and often overlooked issue is the propensity of this compound to isomerize during storage, leading to decreased purity, inconsistent experimental results, and compromised product integrity.
This document provides an in-depth analysis of the isomerization pathway, troubleshooting advice for identifying degradation, and a comprehensive set of protocols and FAQs to ensure the long-term stability of your 2-(oxetan-3-yl)propanoate samples.
Section 1: Understanding the Isomerization Pathway
The degradation of 2-(oxetan-3-yl)propanoate is not a direct isomerization but a two-step process that is critical to understand for effective prevention. The ester itself is relatively stable; the primary issue arises from its hydrolysis to the corresponding carboxylic acid, which is intrinsically unstable.[6][7]
-
Step 1: Ester Hydrolysis: In the presence of trace moisture, which can be introduced from the atmosphere or residual water in solvents, the propanoate ester can slowly hydrolyze. This reaction can be accelerated by trace acidic or basic contaminants on glassware or in the storage environment. This initial step produces 2-(oxetan-3-yl)propanoic acid.
-
Step 2: Intramolecular Isomerization: The resulting 2-(oxetan-3-yl)propanoic acid is highly prone to spontaneous isomerization.[8][9][10] The carboxylic acid group acts as an internal acid catalyst, protonating the oxetane's oxygen atom. This activation facilitates a nucleophilic attack by the carboxylate oxygen onto one of the oxetane's methylene carbons, leading to the irreversible formation of a thermodynamically more stable six-membered δ-valerolactone derivative.[6][11] This process can occur even at room temperature over time and is significantly accelerated by heat.[7][8]
Figure 1. The two-step degradation pathway of 2-(oxetan-3-yl)propanoate to its lactone isomer.
Section 2: Troubleshooting Guide
This section addresses common observations that may indicate isomerization of your stored sample.
Q: My NMR/LC-MS analysis of a stored sample of 2-(oxetan-3-yl)propanoate shows unexpected peaks. What are they?
A: If you observe new peaks in your analytical data, they are most likely the hydrolysis product and the final lactone isomer.
-
Hydrolysis Product: 2-(oxetan-3-yl)propanoic acid. In LC-MS, this will have a molecular weight corresponding to the loss of the ethyl group and addition of a hydrogen (a decrease of 28.03 Da). It is more polar than the starting ester and will likely have a shorter retention time on a reverse-phase column.
-
Isomerization Product: The δ-valerolactone derivative. This compound is an isomer of the carboxylic acid, so it will have the same mass in MS analysis. However, its structure is significantly different, which will be apparent in ¹H and ¹³C NMR spectra. You would expect to see the disappearance of the characteristic oxetane protons (typically multiplets around 4.5-5.0 ppm) and the appearance of new signals corresponding to the dihydropyranone ring.
Q: I've noticed a gradual decrease in the purity of my compound over several months, even when stored at -20°C. What could be causing this?
A: While low temperatures significantly slow down chemical reactions, they do not stop them entirely. The most probable cause is the presence of trace moisture in your sample vial. Upon sealing, a small amount of atmospheric moisture can be trapped in the headspace. Over time, this moisture can hydrolyze the ester, initiating the degradation cascade. Each freeze-thaw cycle can also introduce more atmospheric moisture. To mitigate this, always handle the compound in a dry environment (e.g., a glove box or under a stream of inert gas) and aliquot the material into smaller, single-use vials to minimize headspace and avoid repeated opening of the main stock.
Q: My reaction yield is consistently low when I use an older batch of 2-(oxetan-3-yl)propanoate. Could this be related to storage?
A: Absolutely. This is a classic symptom of starting material degradation. The isomerized lactone product is chemically distinct and will not participate in reactions where the intact oxetane-ester structure is required. This effectively lowers the concentration of your active starting material, leading directly to lower yields. We strongly recommend performing a quick purity check (e.g., ¹H NMR or LC-MS) on any sample that has been in storage for an extended period before committing it to a large-scale or critical reaction. Storing the ester precursor is the recommended way to ensure integrity, but this purity check is a crucial validation step.[6]
Section 3: FAQs for Proactive Storage and Handling
Q: What are the absolute optimal conditions for long-term storage of neat 2-(oxetan-3-yl)propanoate?
A: For maximum stability, the compound should be stored as a solid or neat oil under the following conditions:
-
Temperature: ≤ -20°C. Storing in a freezer is standard. For multi-year storage, -80°C is preferable.
-
Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.[12] Vials should be backfilled with inert gas before sealing.
-
Container: A borosilicate glass vial with a PTFE-lined cap to ensure an inert surface and a tight seal against moisture ingress.
-
Light: Protect from light by using amber vials or storing the vial in a dark box to prevent any potential photochemical degradation, although the primary degradation pathway is not light-induced.
Q: I need to store the compound in solution. What solvent should I use?
A: If solution-based storage is necessary, your choice of solvent is critical.
-
Recommended: Use only high-purity, anhydrous, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dioxane. These solvents are less likely to participate in hydrolysis.
-
To Avoid: Strictly avoid long-term storage in protic solvents like methanol or ethanol, as they can participate in transesterification or facilitate hydrolysis. Storage in any aqueous solution (including buffers) is highly discouraged as it will directly promote hydrolysis. The oxetane ring itself is generally stable in basic conditions but is susceptible to ring-opening under acidic conditions.[4][13]
Q: How does the stability of 2-(oxetan-3-yl)propanoate compare to other cyclic ethers?
A: The stability of the oxetane ring is intermediate among common cyclic ethers. It possesses a ring strain energy of approximately 25.5 kcal/mol.[4] This makes it significantly more susceptible to ring-opening than the relatively stable five-membered tetrahydrofuran (THF) ring (5.6 kcal/mol) but less reactive than the highly strained three-membered epoxide ring (27.3 kcal/mol).[4] The key vulnerability for this specific molecule, however, is not just the ring strain itself, but the presence of a neighboring functional group that can act as an internal catalyst for ring-opening once hydrolysis occurs.[7][10]
Section 4: Protocol for a Simple Stability Assessment
This protocol outlines a method to quickly assess the purity and extent of isomerization in a stored sample of 2-(oxetan-3-yl)propanoate.
Objective: To quantify the percentage of the desired ester, the hydrolyzed acid, and the isomerized lactone in a sample.
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Accurately prepare a stock solution of your sample at approximately 1 mg/mL in anhydrous acetonitrile.
-
From the stock, prepare a dilution at 10 µg/mL in acetonitrile/water (50:50).
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50-500.
-
Expected Masses:
-
2-(Oxetan-3-yl)propanoate (Ester): [M+H]⁺ = 159.10
-
2-(Oxetan-3-yl)propanoic Acid (Acid): [M+H]⁺ = 131.07
-
Lactone Isomer: [M+H]⁺ = 131.07
-
-
-
Data Interpretation:
-
The ester will be the least polar compound and have the longest retention time.
-
The acid and lactone will elute earlier. The acid is typically more polar than the lactone.
-
Integrate the peak areas from the UV chromatogram (e.g., at 210 nm) or the total ion chromatogram (TIC).
-
Calculate the relative percentage of each species to determine the purity of your sample. A high-purity sample should show >98% of the peak corresponding to the starting ester.
-
Section 5: Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | ≤ -20°C (Frozen) | Drastically reduces the kinetics of both hydrolysis and isomerization.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture, which is the initiator of degradation.[12] |
| Container | Type 1 Borosilicate Glass Vial with PTFE-lined Septum Cap | Ensures an inert storage surface and provides the best seal against moisture. |
| Handling | In a Dry Environment | Minimize exposure to ambient air. Aliquot into single-use quantities to prevent contamination of the bulk stock. |
| Solvent (if in solution) | Anhydrous Aprotic (e.g., Acetonitrile, THF) | Avoids sources of protons and nucleophiles that can facilitate degradation. |
| Avoid | Acids, Bases, Water, Protic Solvents | These materials actively catalyze the degradation pathways of hydrolysis and/or ring-opening.[4][13] |
References
-
Ahmad, S., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1397-1418. [Link]
-
Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting, University of Illinois Urbana-Champaign. [Link]
-
Potrząsaj, A., et al. (2021). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. ChemRxiv. [Link]
-
Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12693-12723. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
-
Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12693-12723. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10423, Oxetane. [Link]
-
Synfacts. (2022). Facile Rearrangement of Oxetane-Carboxylic Acids to Lactones. Synfacts, 18(08), 0848. [Link]
-
Wątły, J., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 480-530. [Link]
-
Chalyk, B., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. [Link]
-
Chalyk, B., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722-4728. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Organic & Biomolecular Chemistry. (2023). Royal Society of Chemistry. [Link]
-
Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC, NIH. [Link]
-
Wang, X., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(11), 1838-1859. [Link]
-
Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722-4728. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]
-
The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. [Link]
-
Tianxiang, X., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. [Link]
-
Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. [Link]
-
Rzepa, H. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism. Henry Rzepa's Blog. [Link]
-
Tianxiang, X., et al. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]
-
Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 60(11), 4486-4500. [Link]
-
Lilavivat, V., et al. (2017). Carboxylate Catalyzed Isomerization of β,γ‐Unsaturated N‐Acetylcysteamine Thioesters. European Journal of Organic Chemistry, 2017(46), 6865-6870. [Link]
-
Saeed, A., et al. (2015). Crystal structure of 2-oxo-2H-chromen-3-yl propanoate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o793–o794. [Link]
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- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. achmem.com [achmem.com]
- 13. pubs.acs.org [pubs.acs.org]
Controlling pH to prevent decomposition of oxetanyl lithium compounds
Welcome to the technical support center for handling oxetanyl lithium compounds. The oxetane ring is a valuable bioisostere in modern medicinal chemistry, often used to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] However, the generation and use of their corresponding organolithium species, like 3-oxetanyllithium, present significant stability challenges.[1][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of pH—or more accurately, the rigorous exclusion of proton sources—to prevent the decomposition of these highly reactive and unstable intermediates.
Section 1: Troubleshooting Guide
This section addresses specific problems researchers may encounter during experiments involving oxetanyl lithium reagents.
Question 1: My reaction yield is unexpectedly low, and I suspect decomposition of my oxetanyl lithium reagent. How can I confirm this and what are the likely causes?
Answer:
Low yields are a common issue when working with highly unstable organolithiums like 3-oxetanyllithium.[1][3] The primary cause is often decomposition of the reagent before it can react with your electrophile.
Confirmation of Decomposition:
-
Quenching Study: Before adding your primary electrophile, take a small aliquot of the freshly generated oxetanyl lithium solution and quench it with a simple, deuterated proton source like D₂O. Analyze the resulting product by ¹H NMR. The presence of a significant amount of protonated (non-deuterated) oxetane is a strong indicator that your reagent is being consumed by trace proton sources in the reaction medium.
-
Byproduct Analysis: The primary decomposition pathway for 3-oxetanyllithium is a retro-[2+2] cycloreversion, which can lead to the formation of allene and lithium hydroxide, or subsequent ring-opening to form allyl alcohol upon workup.[4] Analyze your crude reaction mixture by GC-MS or LC-MS for masses corresponding to these or related byproducts.
Likely Causes & Solutions: The extreme basicity of the oxetanyl lithium carbanion makes it exquisitely sensitive to even weak acids.[5] This undesired acid-base reaction is known as protonolysis.[6]
| Potential Proton Source | Solution |
| Residual Water in Glassware | Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours immediately before use. Assemble the apparatus hot under a stream of inert gas (Argon or Nitrogen). |
| Impurities in Solvents | Use anhydrous solvents packaged under inert gas. Ethereal solvents like THF and diethyl ether are common but can be deprotonated by strong organolithiums over time.[7][8] It is best practice to use freshly opened solvents or those purified through a solvent purification system. |
| Acidic Protons on Substrates | If your substrate or electrophile contains acidic protons (e.g., -OH, -NH, -SH, terminal alkynes), they must be protected prior to the reaction. Alternatively, an excess of the organolithium reagent may be used to deprotonate these sites first, though this can complicate purification.[5][9] |
| Atmospheric Moisture/Oxygen | All manipulations must be carried out under a strict inert atmosphere using Schlenk line or glovebox techniques.[10] Ensure septa are fresh and provide a good seal. Oxygen can lead to alkoxide impurities, which may accelerate thermal decomposition.[11] |
Question 2: I'm observing significant byproduct formation, particularly what appears to be a ring-opened alcohol. Is this related to pH control?
Answer:
Yes, this is directly related to the stability of the oxetanyl lithium intermediate and the control of proton sources. The strained four-membered ring of oxetane makes its lithiated form prone to ring-opening.[4][12]
Mechanism of Ring-Opening: The decomposition of 3-oxetanyllithium is believed to proceed through a rapid ring-opening to form an allylic alkoxide upon quenching.[4] This process is highly sensitive to reaction conditions. The presence of even trace amounts of acid can facilitate this decomposition.
To visualize the competing pathways, consider the following diagram:
Mitigation Strategies:
-
Cryogenic Temperatures: Maintaining extremely low temperatures (e.g., -78 °C) is indispensable for suppressing the decomposition rate of the unstable intermediate.[1][13]
-
Rapid Quenching: The lifetime of 3-oxetanyllithium is extremely short.[13] Therefore, generating the organolithium in the presence of the electrophile (Barbier conditions) or using continuous flow technology for rapid generation and quenching can significantly improve yields by minimizing the time the unstable intermediate exists in solution.[1][4][13]
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanism of "pH-mediated" decomposition of oxetanyl lithium?
Answer:
In the context of aprotic, anhydrous organic solvents, "pH" is not a formal metric. The term refers to the presence and concentration of any species that can act as a proton donor (a Brønsted acid). Organolithium reagents are exceptionally strong bases.[5] The carbon atom bonded to lithium is highly electron-rich and carbanionic in character.
The primary "pH-mediated" decomposition mechanism is protonolysis .[6] This is an acid-base reaction where the oxetanyl lithium carbanion abstracts a proton from a source, neutralizing itself to form the parent oxetane and leaving behind the conjugate base of the acid.
R-Li + H-A → R-H + Li-A (Oxetanyl-Li + Proton Source → Oxetane + Lithium Base)
Because oxetanyl lithium is such a strong base, this reaction is rapid and irreversible with a wide range of proton donors, including water, alcohols, and even the ethereal solvents used for the reaction itself if the temperature is not kept low.[8]
FAQ 2: What are the best practices for quenching a reaction involving oxetanyl lithium to prevent product or intermediate decomposition?
Answer:
The quenching step is critical. A poorly executed quench can reintroduce protons in a highly exothermic and uncontrolled manner, leading to the decomposition of your desired product, especially if it is sensitive to acid or base.
Recommended Quenching Protocol:
-
Maintain Low Temperature: Do not remove the reaction from its cooling bath (-78 °C) before or during the quench.
-
Use a Buffered or Weakly Acidic Quench: Instead of strong acids like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mild proton source to neutralize any remaining organolithium reagent and the newly formed lithium alkoxide product without creating a highly acidic environment.
-
Slow, Controlled Addition: Add the quenching solution slowly, dropwise, via a syringe or dropping funnel, ensuring the internal temperature of the reaction does not rise significantly.
-
Allow to Warm Slowly: Once the quench is complete and the exotherm has subsided, the reaction can be allowed to warm slowly to room temperature before proceeding with the workup and extraction.
Section 3: Protocols & Methodologies
Protocol 1: Step-by-Step Guide for a pH-Controlled Lithiation and Electrophilic Quench (Batch, Barbier-type)
This protocol is adapted for situations where the extreme instability of 3-oxetanyllithium requires its in-situ generation and trapping.[13]
Materials:
-
3-Iodooxetane
-
Electrophile (e.g., benzophenone)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Inert gas (Argon or Nitrogen)
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar, thermometer, and septa
Workflow Diagram:
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while hot under a positive pressure of argon.
-
Reagent Charging: To the flask, add the electrophile (1.0 eq) and 3-iodooxetane (1.2 eq). Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the reagents.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation/Reaction: Slowly add n-BuLi (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may change color.
-
Stirring: Allow the reaction to stir at -78 °C for an additional 30 minutes after the addition is complete.
-
Quenching: While still at -78 °C, slowly add saturated aqueous NH₄Cl solution dropwise until the reaction is quenched (color change may be observed).
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Proceed with a standard aqueous workup and extraction.
References
- Protonolysis of Grignard Reagent/Organolithium Compound. (2024). CHEM 2325 Module 11.
- Organolithium reagent.Wikipedia.
- Technical Support Center: Overcoming Sluggish Kinetics in Organolithium Reactions.Benchchem.
-
Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. (2024). Available from: [Link]
- 'Flash-Flow' Generation and Exploitation of 3-Oxetanyllithium as a Reactive Nucleophile.Synfacts. (2024).
-
Taming 3-Oxetanyllithium Using Continuous Flow Technology. PubMed. (2024). Available from: [Link]
-
Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. (2024). Available from: [Link]
-
The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. Available from: [Link]
-
Compound stability under different pH conditions. ResearchGate. (2021). Available from: [Link]
-
Organolithium reagent. Wikipedia. Available from: [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. (2016). Available from: [Link]
- Organolithium reagents.Harvard University.
- Optimization of Organolithium Reactions.Organic Process Research & Development. (2020).
-
Optimization of Organolithium Reactions. Organic Process Research & Development. (2002). Available from: [Link]
-
Taming 3‑Oxetanyllithium Using Continuous Flow Technology. American Chemical Society. (2024). Available from: [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. (2015). Available from: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. (2024). Available from: [Link]
-
Oxidative Decomposition Mechanisms of Lithium Peroxide Clusters: An Ab Initio Study. Office of Scientific and Technical Information. (2014). Available from: [Link]
-
Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie. (2018). Available from: [Link]
-
Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13C‐Labeling of Electrolyte Components. Angewandte Chemie. (2020). Available from: [Link]
-
Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through C‐Labeling of Electrolyte Components. ResearchGate. (2020). Available from: [Link]
-
Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13 C‐Labeling of Electrolyte Components. ResearchGate. (2020). Available from: [Link]
-
Reaction dynamics of lithium-mediated electrolyte decomposition using machine learning potentials. arXiv. (2024). Available from: [Link]
-
Safe handling of organolithium compounds in the laboratory. Princeton University. Available from: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. (2023). Available from: [Link]
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI. (2024). Available from: [Link]
-
Chemical Space Exploration of Oxetanes. MDPI. (2020). Available from: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (2024). Available from: [Link]
- An Exploration of Oxetanes: Synthesis and Relevance.University of Illinois Urbana-Champaign.
-
Quantitative data on the effects of alkyl substituents and Li-O and Li-N chelation on the stability of secondary alpha-oxy-organolithium compounds. PubMed. (2007). Available from: [Link]
-
Oxetane Synthesis via Alcohol C−H Functionalization. Semantic Scholar. (2023). Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of Lithium 2-(oxetan-3-yl)propanoate in D₂O
Introduction: The Significance of Oxetane-Containing Carboxylates
In modern drug discovery and development, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of lead compounds. Among these, the oxetane ring has garnered significant attention for its ability to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, often serving as a superior alternative to gem-dimethyl or carbonyl groups.[1] Lithium 2-(oxetan-3-yl)propanoate represents a key building block, combining the desirable properties of the oxetane motif with a versatile carboxylate handle.
Accurate and unambiguous structural characterization is the bedrock of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR characterization of Lithium 2-(oxetan-3-yl)propanoate, with a specific focus on deuterium oxide (D₂O) as the solvent. The choice of D₂O is deliberate; it not only solubilizes the lithium salt but also simplifies the spectrum by exchanging the acidic proton of the corresponding carboxylic acid, rendering it invisible and allowing for clearer observation of the carbon-bound protons.[2][3]
This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical prediction, practical experimental protocol, and expert interpretation to facilitate the confident characterization of this important molecule.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first understand the distinct electronic environments of each proton in the molecule. The structure of Lithium 2-(oxetan-3-yl)propanoate contains five sets of non-equivalent protons, as labeled below.
Figure 1: Structure of 2-(oxetan-3-yl)propanoate with proton labels.
-
-CH₃ (H₁): A methyl group attached to the chiral center (Cα). These three protons are chemically equivalent.
-
-CH (Hα): A methine proton at the alpha position to the carboxylate group.
-
-CH (H₃'): The methine proton on the oxetane ring at the 3' position.
-
-CH₂ (H₂'/H₄'): Two sets of diastereotopic methylene protons on the oxetane ring. The protons on C2' (H₂'ₐ, H₂'b) and C4' (H₄'ₐ, H₄'b) are non-equivalent due to the chiral center at Cα and the puckered nature of the four-membered ring. They are adjacent to the ring oxygen, which significantly influences their chemical shift.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR characteristics for Lithium 2-(oxetan-3-yl)propanoate in D₂O. These predictions are based on established chemical shift ranges for similar functional groups and typical coupling constants observed in related structures.[4][5][6]
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H₁ (-CH₃) | 1.1 - 1.3 | Doublet (d) | J = ~7 Hz | 3H | Standard alkyl region. Split by the single adjacent Hα proton.[7] |
| Hα (-CH) | 2.4 - 2.6 | Multiplet (m) or Doublet of Quartets (dq) | J = ~7 Hz (from H₁), J = ~8-9 Hz (from H₃') | 1H | Deshielded by the adjacent electron-withdrawing carboxylate group.[3] Split into a quartet by the three H₁ protons and a doublet by the H₃' proton. |
| H₃' (-CH) | 3.0 - 3.4 | Multiplet (m) | Complex | 1H | Methine proton on a strained carbocycle. Will exhibit complex splitting due to coupling with Hα and the four non-equivalent methylene protons on the oxetane ring. |
| H₂' / H₄' (-CH₂) | 4.5 - 4.9 | Multiplet (m) | Complex | 4H | Protons on carbons adjacent to the oxetane oxygen are significantly deshielded.[8][9] They are diastereotopic and will show complex geminal and vicinal coupling, likely appearing as overlapping multiplets. |
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous protocol is essential for acquiring high-quality, reproducible NMR data. This workflow is designed to be self-validating, ensuring data integrity from sample preparation to spectral analysis.
Sources
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- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Space Exploration of Oxetanes [mdpi.com]
Comparative Guide: 13C NMR Shifts of Oxetane Ring Carbons in Lithium Salt Form
Executive Summary
This guide provides a technical analysis of the
-
Stable Pharmacological Salts: Lithium oxetane-3-carboxylates used to improve solubility and bioavailability.
-
Reactive Synthetic Intermediates: 3-Lithiooxetanes (organolithiums) generated at low temperatures for functionalization.
The interaction between the lithium cation (
Part 1: Mechanistic Principles of Lithium Interaction
The chemical shifts of the oxetane ring are governed by ring strain (~107 kJ/mol) and the electronegativity of the oxygen atom. The introduction of lithium induces specific electronic perturbations:
The "Salt Effect" (Carboxylate Coordination)
When an oxetane-3-carboxylic acid is converted to its lithium salt, the deprotonation of the carboxylic acid creates an anionic carboxylate headgroup.
-
Electronic Effect: The negative charge resonates between the carboxylate oxygens, increasing electron density at the carbonyl carbon (deshielding it) and slightly shielding the
-carbon (C3) of the ring via the inductive effect (+I). -
Coordination:
coordinates tightly with the carboxylate oxygens. In non-polar solvents, it may also coordinate with the ring oxygen, potentially increasing ring strain and susceptibility to ring opening.
The "Organolithium Effect" (C-Li Bond)
In 3-lithiooxetane, the lithium is directly bonded to the C3 carbon.
-
Hyper-Shielding: The C-Li bond is highly polarized toward carbon, creating a carbanion-like character at C3. This results in a dramatic upfield shift (shielding) for C3 compared to the neutral precursor (e.g., 3-iodooxetane).
-
Instability: This species is thermally unstable above -60°C, undergoing ring fragmentation to allyl alcohol derivatives.
Part 2: Comparative Data Analysis
Table 1: Stable Salts (Oxetane-3-carboxylic Acid Derivatives)
Context: Formulation and Stability Monitoring. Comparison of the neutral acid/ester against the Lithium salt form.
| Carbon Position | Neutral Precursor ( | Lithium Salt Form ( | Shift Trend ( | Mechanistic Cause |
| C=O (Carbonyl) | 175.0 - 176.0 | 179.0 - 182.0 | +4 to +6 (Deshielding) | Carboxylate resonance & Li coordination |
| C3 (Bridgehead) | 35.0 - 36.5 | 37.5 - 39.0 | +1 to +3 (Deshielding) | Field effect of anionic headgroup |
| C2 / C4 (Ring) | 74.0 - 75.5 | 75.0 - 76.5 | +0.5 to +1.5 (Minor) | Inductive effect transmission |
Note: Data represents typical ranges in polar deuterated solvents (
Table 2: Reactive Intermediates (3-Lithiooxetane)
Context: Synthetic Chemistry (Low-Temperature NMR). Comparison of the halogenated precursor against the transient lithiated species.
| Carbon Position | 3-Iodooxetane ( | 3-Lithiooxetane ( | Shift Trend | Stability Window |
| C3 (Alpha) | 5.0 - 15.0 | < 0 (Predicted) | Strong Upfield Shielding | Unstable > -60°C |
| C2 / C4 (Beta) | 80.0 - 85.0 | 85.0 - 90.0 | Mild Deshielding | Prone to fragmentation |
*Note: 3-Lithiooxetane is extremely transient. Data relies on low-temperature trapping experiments. The C3 shift is heavily dependent on aggregation state (monomer vs. tetramer).
Part 3: Experimental Protocols
Protocol A: Characterization of Stable Lithium Oxetane Salts
Objective: Confirm salt formation without inducing ring opening (acid-catalyzed isomerization).
-
Sample Preparation:
-
Dissolve 10-15 mg of the lithium salt in 0.6 mL of
(preferred) or . -
Critical Step: Ensure the solvent is pH neutral or slightly basic (
). Trace acid in can trigger isomerization to lactones. -
Internal Standard: Add a capillary of TMS or use the residual solvent peak (DMSO: 39.5 ppm). Avoid acidic references.
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): Set to > 5 seconds. Carboxylate carbons have long
relaxation times; insufficient delay will suppress the diagnostic C=O signal. -
Temperature: Run at 298 K (25°C).
-
-
Validation Check:
-
Look for the disappearance of the carboxylic acid proton in
NMR (10-13 ppm). -
Verify the C=O shift moves >178 ppm in
NMR.
-
Protocol B: Monitoring Unstable 3-Lithiooxetane (In-Situ)
Objective: Observe the transient C-Li species before decomposition.
-
Setup:
-
Use a specialized NMR tube adapted for inert gas lines (J. Young valve).
-
Solvent:
/ mixture (maintains solubility at low temp).
-
-
Generation:
-
Cool the NMR probe to -78°C (195 K) .
-
Add 3-iodooxetane precursor.
-
Add
(2 equiv) directly in the cooled tube (using septum/syringe technique under Argon).
-
-
Acquisition:
-
Acquire spectra immediately at 195 K.
-
Warning: Any warming above -60°C will result in the loss of the oxetane signals and appearance of allyl alcohol peaks (ring opening).
-
Part 4: Visualization of Dynamics
Diagram 1: Structural Dynamics of Oxetane Lithium Salts
This diagram illustrates the equilibrium between the stable carboxylate salt and the decomposition pathways triggered by improper handling (acid/heat).
Caption: Transformation pathways of Oxetane-3-COOH. Blue indicates the target stable salt; Red indicates decomposition products detectable by NMR if protocol fails.
Diagram 2: Low-Temperature Trapping Workflow
Workflow for handling the unstable 3-lithiooxetane intermediate.
Caption: Critical workflow for observing 3-lithiooxetane. Speed and temperature control are paramount to prevent ring fragmentation.
References
-
Vertex AI Search. (2025). Taming 3-Oxetanyllithium Using Continuous Flow Technology. National Institutes of Health. Link
-
Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters (ACS Publications). Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Perna, F. M., et al. (2019).[1] First Direct Evidence of an ortho-Lithiated Aryloxetane: Solid and Solution Structure. ResearchGate. Link
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Link
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A Senior Application Scientist's Guide to FTIR Spectral Analysis: Distinguishing Lithium 2-(oxetan-3-yl)propanoate from its Parent Acid
Introduction: The Analytical Imperative of Salt Form Analysis
In pharmaceutical development, the conversion of an active pharmaceutical ingredient (API) into a salt form is a cornerstone of drug design, profoundly influencing properties such as solubility, stability, and bioavailability. The verification of this conversion is a critical analytical checkpoint. Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out for its speed, simplicity, and definitive power in confirming salt formation. This guide provides an in-depth comparative analysis of the carboxylate stretch in Lithium 2-(oxetan-3-yl)propanoate, contrasting it with its parent carboxylic acid to provide a clear, data-supported framework for researchers and drug development professionals.
This analysis focuses on the distinct vibrational signatures of the carboxylate group (COO⁻) in the lithium salt versus the carbonyl group (C=O) in the parent acid. Understanding these differences is not merely academic; it provides unequivocal proof of successful salt synthesis and offers insights into the molecular interactions governing the drug substance's properties.
Theoretical Framework: The Vibrational Language of Carboxyls and Carboxylates
The utility of FTIR in this context hinges on the well-defined vibrational modes of carboxylic acids and their corresponding carboxylate salts.
-
Carboxylic Acid (R-COOH): The most prominent feature in the FTIR spectrum of a carboxylic acid is the intense stretching vibration of the carbonyl group (ν C=O). This peak typically appears in a distinct region, generally between 1700 cm⁻¹ and 1760 cm⁻¹ . Its precise location can be influenced by factors like hydrogen bonding, but it remains an unmistakable marker.
-
Carboxylate Anion (R-COO⁻): Upon deprotonation and formation of a salt like Lithium 2-(oxetan-3-yl)propanoate, the localized C=O double bond and C-O single bond merge into a delocalized carboxylate group. The two carbon-oxygen bonds become equivalent, with a bond order of approximately 1.5.[1] This fundamental change in electronic structure eliminates the C=O stretch and gives rise to two new, characteristic vibrations[1][2]:
The presence of these two bands, coupled with the complete disappearance of the original carbonyl peak, serves as definitive evidence of salt formation. The separation between these two peaks (Δν = ν_as - ν_s) can also provide information about the coordination mode between the carboxylate and the metal cation.[2] For alkali metal salts like lithium, an ionic interaction is typically expected.[2]
Comparative Analysis: Lithium 2-(oxetan-3-yl)propanoate vs. 2-(oxetan-3-yl)propanoic Acid
To unequivocally identify the spectral signature of the lithium salt, a direct comparison with its parent acid is the most logical approach. This comparison isolates the spectral changes resulting from deprotonation and salt formation.
-
2-(oxetan-3-yl)propanoic Acid: The spectrum will be dominated by the sharp, intense carbonyl (C=O) stretching peak around 1700-1720 cm⁻¹. Other features will include the broad O-H stretch from the carboxylic acid group (typically 2500-3300 cm⁻¹) and C-H stretching bands.
-
Lithium 2-(oxetan-3-yl)propanoate: The spectrum will show a complete absence of the ~1700 cm⁻¹ carbonyl peak. Instead, two new prominent peaks will appear: the asymmetric carboxylate stretch (ν_as) around 1550-1650 cm⁻¹ and the symmetric carboxylate stretch (ν_s) around 1280-1400 cm⁻¹.[2] The broad O-H band will also be absent.
The oxetane ring's own vibrational modes, primarily C-O-C ether stretches, are expected in the fingerprint region (below 1200 cm⁻¹) and are not anticipated to interfere with the primary carboxylate analysis.[4]
Experimental Protocol: Best Practices for High-Integrity Data Acquisition
For the analysis of solid powders, Attenuated Total Reflectance (ATR)-FTIR is the preferred methodology due to its simplicity, speed, and excellent sample-to-sample reproducibility, which eliminates the need for laborious sample preparation like creating KBr pellets.[5][6][7]
Methodology: Attenuated Total Reflectance (ATR)-FTIR
ATR works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[8] An IR beam is directed into a crystal of high refractive index (commonly diamond), creating an "evanescent wave" that projects slightly beyond the crystal surface.[5][8] When a sample is pressed firmly against the crystal, this evanescent wave is absorbed at specific frequencies corresponding to the sample's active vibrational modes. This attenuated energy is then reflected back to the detector, generating the FTIR spectrum.[8] The technique requires only a small amount of sample and firm contact with the crystal.[9]
Step-by-Step Workflow for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal. Wipe with a solvent-grade isopropanol or ethanol-moistened, lint-free tissue and allow it to fully evaporate.
-
Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum. This is a critical step to ratio out instrument and environmental (e.g., atmospheric CO₂, water vapor) absorbances from the final sample spectrum.
-
Sample Application: Place a small amount (typically 1-5 mg) of the Lithium 2-(oxetan-3-yl)propanoate powder directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Most modern ATR accessories have a slip-clutch or click-stop mechanism to ensure reproducible pressure.[9]
-
Sample Spectrum Collection: Acquire the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be automatically ratioed against the collected background. Apply a baseline correction if necessary to account for any broad scattering effects.
-
Cleaning and Repeat: Retract the press arm, remove the sample powder, and clean the crystal surface thoroughly as described in Step 2. Repeat the entire process (Steps 4-7) for the comparative compound, 2-(oxetan-3-yl)propanoic acid.
Experimental Workflow Diagram
Caption: ATR-FTIR workflow for comparative analysis.
Data Interpretation and Expected Results
The primary deliverable of this analysis is a clear, comparative view of the key spectral features that differentiate the salt from the acid.
Table 1: Comparative FTIR Peak Positions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in 2-(oxetan-3-yl)propanoic Acid | Expected Wavenumber (cm⁻¹) in Lithium 2-(oxetan-3-yl)propanoate |
| Carbonyl (C=O) | Stretch (ν C=O) | ~1700 - 1720 | Absent |
| Carboxylate (COO⁻) | Asymmetric Stretch (ν_as) | Absent | ~1550 - 1650 |
| Carboxylate (COO⁻) | Symmetric Stretch (ν_s) | Absent | ~1280 - 1400 |
Data compiled from established spectral correlation charts.[1][2][3]
Visualizing Carboxylate Vibrations
The distinct movements of the atoms in the carboxylate group give rise to the two key absorption bands.
Caption: Vibrational modes of the carboxylate group.
Discussion and Implications
The experimental outcome is expected to be unambiguous. The spectrum of Lithium 2-(oxetan-3-yl)propanoate will exhibit the two distinct carboxylate bands, while the spectrum of its parent acid will show the single, higher-frequency carbonyl band. This binary result—the disappearance of one peak and the appearance of two others in different regions—provides a self-validating system for confirming the chemical transformation.
For drug development professionals, this rapid, non-destructive test confirms the identity and success of the salt formation step in API synthesis. It is a foundational piece of data for quality control, batch release, and regulatory filings, ensuring that the manufactured substance possesses the correct chemical form intended for further formulation and clinical evaluation.
Conclusion
FTIR spectroscopy, particularly when employing the ATR technique, offers a powerful and efficient method for the structural analysis of pharmaceutical salts. The clear and predictable shift from a carbonyl stretch in a carboxylic acid to the characteristic asymmetric and symmetric stretches of a carboxylate anion provides an unequivocal analytical signature. By following the detailed protocol and comparative framework outlined in this guide, researchers can confidently verify the synthesis of Lithium 2-(oxetan-3-yl)propanoate, ensuring the integrity of the API and supporting the rigorous demands of the drug development lifecycle.
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ATR – Theory and Applications. MMRC.
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IR Infrared Absorption Bands of Carboxylate. (2017, September 29). 911Metallurgist.
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Attenuated total reflectance (ATR). Anton Paar Wiki.
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FTIR Spectroscopy: Attenuated Total Reflectance (ATR). PerkinElmer.
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ATR – Theory and Applications. (n.d.). Academia.edu.
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Attenuated total reflectance-Fourier transform infrared (ATR-FTIR). Biorizon.
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2-(Oxetan-3-yl)propanoic acid. ChemScene.
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Effect of charge interactions on the carboxylate vibrational stretching frequency in c-type cytochromes investigated by continuum electrostatic calculations and FTIR spectroscopy. (1998). PubMed.
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell.
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The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018, May 1). Spectroscopy Online.
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Sample preparation for FT-IR. (n.d.). University of the West Indies.
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Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG).
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Carboxylate−Counterion Interactions and Changes in These Interactions during Photopolymerization of a Long-Chain Diacetylene Monocarboxylic Acid at Air−Water Interfaces: External Infrared Reflection Absorption Spectroscopic Study. (2000, March 1). ACS Publications.
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FTIR spectrum of Zn carboxylate. ResearchGate.
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Should I be using KBr pellets in FTIR Spectroscopy. Specac Ltd.
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FTIR spectrum of chemically synthesized lithium methylcarbonate CH 3... ResearchGate.
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Correlation between C O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022, June 28). ACS Publications.
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Hyper-conjugated lithium carboxylate based on perylene unit for high-rate organic lithium-ion batteries. The Royal Society of Chemistry.
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Infrared Spectrometry. Michigan State University Department of Chemistry.
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A Researcher's Guide: Differentiating 2-(oxetan-3-yl)propanoate from Isomeric Lactones via NMR Spectroscopy
Introduction
In the fields of medicinal chemistry and materials science, the precise structural characterization of novel molecules is paramount. Isomeric compounds, which share the same molecular formula but differ in atomic arrangement, often present a significant analytical challenge. A case in point is the differentiation of ethyl 2-(oxetan-3-yl)propanoate from its isomeric lactone counterparts, such as γ-valerolactone (GVL) and δ-valerolactone. These compounds possess identical mass, making mass spectrometry alone insufficient for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy, however, offers a powerful and definitive solution. By probing the unique chemical environment and connectivity of each atom, a suite of NMR experiments can provide an unequivocal structural assignment.
This guide provides a systematic, in-depth methodology for distinguishing ethyl 2-(oxetan-3-yl)propanoate from its common lactone isomers. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven protocols tailored for researchers, scientists, and drug development professionals.
The Analytical Challenge: Structural Isomerism
The core challenge lies in the constitutional isomerism between the target ester and various lactones. While ethyl 2-(oxetan-3-yl)propanoate features a distinct four-membered oxetane ring appended to a propanoate chain, lactones are cyclic esters. This fundamental difference in connectivity is the key to their differentiation.
Figure 1: Representative Isomeric Structures
-
Structure A: Ethyl 2-(oxetan-3-yl)propanoate
-
Structure B: γ-Valerolactone (GVL)
-
Structure C: δ-Valerolactone
(Note: For simplicity, this guide will focus on ethyl 2-(oxetan-3-yl)propanoate, GVL, and δ-valerolactone as representative examples.)
The NMR Workflow: A Strategic Approach
A multi-dimensional NMR approach is the most robust strategy for this analytical problem. The workflow is designed to build a comprehensive picture of the molecule, starting with simple 1D experiments and progressing to more complex 2D correlations that reveal the complete bonding network.
Caption: A logical workflow for structural elucidation using NMR.
Part 1: 1D NMR Analysis – The First Look
One-dimensional ¹H and ¹³C NMR spectra provide the initial, crucial clues to the underlying structure.
¹H NMR Spectroscopy: Key Differentiating Signals
The proton NMR spectrum offers the most immediate distinctions. The key is to identify signals unique to either the oxetane-ester structure or the lactone ring.
-
Ethyl 2-(oxetan-3-yl)propanoate: The spectrum will be characterized by two distinct sets of signals: those from the ethyl propanoate moiety and those from the oxetane ring.
-
Oxetane Protons: The highly strained four-membered ring gives rise to characteristic signals. The methylene protons adjacent to the oxetane oxygen (–O–CH₂–) are deshielded and typically appear as complex multiplets around 4.65 ppm.[1]
-
Ethyl Ester Protons: A clear quartet around 4.1 ppm (–O–CH₂–CH₃) and a triplet around 1.2 ppm (–O–CH₂–CH₃) are diagnostic for the ethyl group of the ester.[2]
-
-
Lactones (GVL & δ-Valerolactone): The spectra are defined by the protons within the cyclic system.
-
γ-Valerolactone (GVL): A characteristic multiplet for the proton on the carbon bearing both the ring oxygen and the methyl group (–CH(CH₃)–O–) appears significantly downfield, around 4.66 ppm.[3][4]
-
δ-Valerolactone: The protons on the carbon adjacent to the ring oxygen (–CH₂–O–) are found around 3.71 ppm.[5]
-
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Environment | Ethyl 2-(oxetan-3-yl)propanoate (Predicted) | γ-Valerolactone (GVL)[3][6] | δ-Valerolactone[5] |
| –O–CH₂– (Ester/Oxetane) | ~4.65 (Oxetane) & ~4.1 (Ethyl Ester)[1][2] | N/A | ~3.71 |
| –O–CH– (Lactone) | N/A | ~4.66 | N/A |
| –CH₂–C=O | ~2.3-2.6 | ~2.55 | ~2.08 |
| –CH–C=O | ~2.8-3.2 | N/A | N/A |
| –O–CH₂–CH₃ | ~1.2 | N/A | N/A |
| CH₃–CH– | ~1.2-1.4 | ~1.41 | N/A |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary evidence, confirming the carbon count and highlighting key functional groups. The chemical shift of the carbonyl carbon is a particularly useful diagnostic tool.
-
Ethyl 2-(oxetan-3-yl)propanoate: The presence of a carbonyl carbon around 170-175 ppm is expected for the ester.[7][8] Crucially, distinct signals for the oxetane ring carbons will be present, with the carbons bonded to oxygen appearing around 60-70 ppm.[9]
-
Lactones: The carbonyl carbon of a lactone typically resonates in the 170-185 ppm range.[8][10] The key differentiator is the absence of separate signals for an ethyl group and the presence of a carbon signal for the –CH–O– or –CH₂–O– group within the ring, typically in the 65-80 ppm range.[5][11]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Environment | Ethyl 2-(oxetan-3-yl)propanoate (Predicted) | γ-Valerolactone (GVL)[12] | δ-Valerolactone[5][13] |
| C=O (Ester/Lactone) | ~170-175 | ~177 | ~170.0 |
| –O–CH₂– (Oxetane) | ~68 | N/A | N/A |
| –O–CH₂– (Ester/Lactone) | ~60 (Ethyl Ester) | N/A | ~68.8 |
| –O–CH– (Lactone) | N/A | ~77 | N/A |
| –O–CH₂–CH₃ | ~14 | N/A | N/A |
Part 2: 2D NMR Analysis – Unambiguous Confirmation
While 1D NMR provides strong evidence, 2D NMR experiments are essential for irrefutable proof of structure by establishing the precise connectivity between atoms.
COSY (Correlation Spectroscopy): Identifying Coupled Protons
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[14][15][16] This allows for the mapping of distinct spin systems.
-
For Ethyl 2-(oxetan-3-yl)propanoate: We would expect to see:
-
A correlation between the oxetane methine proton (H-3) and the propanoate methine proton (H-2).
-
Correlations among the protons within the oxetane ring.
-
A distinct correlation between the ethyl group's –CH₂– and –CH₃ protons.
-
-
For Lactones: The COSY spectrum will show a continuous chain of correlations between all adjacent protons within the ring system, confirming its cyclic nature.[17][18]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[19][20][21][22] This is a critical step for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum. It validates the assignments made in the 1D analysis.
HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment
The HMBC experiment is the cornerstone of this differentiation strategy. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[19][22] This long-range information definitively establishes the connectivity across quaternary carbons and heteroatoms, like the ester carbonyl group.
-
The Litmus Test for Ethyl 2-(oxetan-3-yl)propanoate:
-
A critical correlation will be observed between the protons of the ethyl group's methylene (–O–CH₂ –CH₃) at ~4.1 ppm and the ester carbonyl carbon (~172 ppm). This ³JCH coupling is only possible in the open-chain ester structure.
-
Another key correlation will be seen from the oxetane protons to the propanoate carbonyl carbon.
-
-
The Signature of a Lactone:
-
In sharp contrast, lactones will lack any correlation from a separate alkoxy group to the carbonyl carbon.
-
Instead, HMBC will show correlations from protons within the ring to the carbonyl carbon. For GVL, a clear correlation will exist between the methine proton at ~4.66 ppm (H-4) and the carbonyl carbon (C-1), confirming the cyclic ester linkage.[23]
-
Caption: Decisive HMBC correlations for structure confirmation.
Part 3: Experimental Protocols
Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data.
Sample Preparation
-
Mass: Accurately weigh 5-25 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[24]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[25] Using a deuterated solvent is crucial to avoid large solvent signals in ¹H NMR.[26]
-
Homogenization: Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[27]
-
Tube: Use a high-quality, clean NMR tube to avoid signal distortion and spinning sidebands.[24][27]
NMR Data Acquisition
The following are general parameters on a 400 MHz or higher spectrometer. Specific pulse programs and parameters may vary by instrument manufacturer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on concentration.
-
-
COSY:
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Number of Scans (ns): 2-4 per increment.
-
Increments in F1: 256-512.
-
-
HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced (e.g., 'hsqcedetgpsisp2.3').
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
Number of Scans (ns): 2-8 per increment.
-
Increments in F1: 256.
-
-
HMBC:
-
Pulse Program: Gradient-selected (e.g., 'hmbcgplpndqf').
-
Long-Range Coupling Constant: Optimized for 8 Hz to detect ²JCH and ³JCH.[19]
-
Number of Scans (ns): 8-32 per increment.
-
Increments in F1: 256-512.
-
Conclusion
Distinguishing between 2-(oxetan-3-yl)propanoate and its isomeric lactones is a task readily accomplished through a systematic application of NMR spectroscopy. While 1D ¹H and ¹³C NMR provide strong initial indicators based on unique chemical shifts—particularly the signals from the oxetane ring and the ester's ethyl group—it is the 2D HMBC experiment that offers the final, unequivocal proof. The presence of a long-range correlation from the ester's alkoxy protons to the carbonyl carbon is the definitive signature of the open-chain ester, a feature that is structurally impossible and therefore absent in its lactone isomers. This multi-faceted NMR approach exemplifies a self-validating system, ensuring the highest degree of confidence in structural elucidation for researchers in all areas of chemical science.
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Brentzel, Z. J., Ball, M., & Dumesic, J. A. (2018). Selective Production of Terminally Unsaturated Methyl Esters from Lactones Over Metal Oxide Catalysts. Catalysis Letters, 148, 3351-3362.
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Al-Khafaji, Y., et al. (2022). A Novel Zinc(II) Coordination Polymer as a Catalyst for the Ring-Opening Polymerization of ε-Caprolactone. Polymers, 14(19), 4059.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
